2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMYFGYEIPWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Strategic Overview & Molecular Architecture
Target Molecule: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde CAS: 85633-41-6 Molecular Formula: C₁₂H₉NO₂ Molecular Weight: 199.21 g/mol [1]
This guide details the synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, a critical biaryl scaffold utilized as a ligand in coordination chemistry (Schiff bases) and a pharmacophore in kinase inhibitor development. Structurally, it consists of a salicylaldehyde core coupled at the para position (relative to the hydroxyl group) to a pyridine ring.
The synthesis challenges lie in the chemoselective formation of the C-C bond between an electron-rich phenol ring and an electron-deficient pyridine ring without compromising the aldehyde functionality. The protocol below prioritizes a Suzuki-Miyaura Cross-Coupling approach, selected for its high tolerance of free phenolic hydroxyl groups and aldehyde moieties, obviating the need for cumbersome protection-deprotection sequences.
Retrosynthetic Analysis
The logical disconnection occurs at the biaryl bond. We utilize the differing electronic requirements of the coupling partners to select the halide and the organometallic species.
Figure 1: Retrosynthetic disconnection strategy utilizing palladium-catalyzed cross-coupling.
Core Synthesis Protocol: Suzuki-Miyaura Coupling[2]
Experimental Rationale
Direct coupling of 5-bromosalicylaldehyde is preferred over the reverse coupling (3-bromopyridine + salicylaldehyde boronic acid) because 5-bromosalicylaldehyde is a stable, inexpensive solid, whereas hydroxy-phenylboronic acids can suffer from protodeboronation.
Reaction System:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) is standard, though Pd(dppf)Cl₂ is more robust against air oxidation.
-
Base: Aqueous Na₂CO₃ or K₂CO₃. The base plays a dual role: activating the boronic acid to the boronate species and deprotonating the phenol to form the phenoxide, which actually accelerates the oxidative addition step due to increased electron density on the aryl ring.
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water. The biphasic system ensures solubility of inorganic bases and organic substrates.
Reagents & Stoichiometry[3][4]
| Reagent | Equiv.[2][3] | Role |
| 5-Bromo-2-hydroxybenzaldehyde | 1.0 | Limiting Reagent (Electrophile) |
| Pyridin-3-ylboronic acid | 1.2 - 1.5 | Nucleophile (Excess to drive conversion) |
| Pd(PPh₃)₄ | 0.03 - 0.05 | Catalyst (3-5 mol%) |
| Na₂CO₃ (2M aq. solution) | 3.0 | Base (Activator & Scavenger) |
| 1,4-Dioxane | - | Solvent (0.1 - 0.2 M conc.) |
Step-by-Step Methodology
1. Preparation of the Reaction Vessel
-
Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv) and Pyridin-3-ylboronic acid (1.2 equiv).
-
Add the solvent 1,4-Dioxane (approx. 5-10 mL per mmol of substrate).[4]
-
Critical Step: Degas the solution. Bubble Nitrogen or Argon through the solvent for 15-20 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
2. Catalyst & Base Addition
-
Add Pd(PPh₃)₄ (0.05 equiv) rapidly against a positive pressure of inert gas.
-
Add the degassed 2M Na₂CO₃ solution (3.0 equiv). The mixture may turn biphasic; vigorous stirring is essential.
3. Thermal Activation
-
Equip the flask with a reflux condenser.[5]
-
Heat the reaction mixture to 90–100°C (reflux) under an inert atmosphere.
-
Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS.[6][7] Reaction time is typically 4 to 12 hours .
4. Work-up & Isolation
-
Cool the mixture to room temperature.
-
Acidification: The product exists as a phenoxide salt in the basic medium. Carefully acidify with 1M HCl or Acetic Acid to pH ~5-6. Note: Do not make it too acidic (pH < 3) as the pyridine nitrogen will protonate, rendering the product water-soluble.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
5. Purification
-
The crude residue is often a yellow solid.
-
Recrystallization: Ethanol or Methanol/Water mixtures are effective.
-
Flash Chromatography: If necessary, purify on silica gel. (Gradient: 20% → 60% EtOAc in Hexane).
Figure 2: Operational workflow for the batch synthesis.
Mechanistic Insight
Understanding the catalytic cycle is crucial for troubleshooting low yields.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the salicylaldehyde. The electron-donating phenoxide (formed by the base) facilitates this step compared to a neutral phenol.
-
Transmetallation: The pyridyl boronate (activated by base) transfers the pyridine ring to the Palladium center. This is often the rate-determining step in sterically hindered systems.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
Characterization & Quality Control
The product should be characterized to confirm identity and purity.
-
Physical State: Yellow crystalline solid.
-
Melting Point: Expected range 140–150°C (varies with crystal habit).
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aldehyde (-CHO): Singlet, δ ~10.3 ppm.
-
Phenolic (-OH): Broad singlet, δ ~11.0–11.5 ppm (exchangeable with D₂O).
-
Aromatic Region:
-
Salicylaldehyde protons: Doublet (ortho to OH), Doublet of doublets (meta), Doublet (ortho to CHO).
-
Pyridine protons: Look for the characteristic pattern of 3-substituted pyridine (singlet/doublet at high shift ~8.8 ppm for the proton between N and C-C bond).
-
-
-
Mass Spectrometry (ESI): [M+H]⁺ = 200.07.
Safety & Handling
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Pyridine Derivatives: Often possess unpleasant odors and can be irritants.
-
Waste Disposal: Aqueous waste contains boronic acid residues and palladium traces; dispose of according to heavy metal regulations.
References
-
Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions. (Detailed protocol on pyridyl-boronic acid couplings). [Link]
-
Organic Syntheses. Synthesis of 3-Pyridylboronic Acid and Suzuki Coupling. Org.[4][3][5][8][9][10][11] Synth. 2014, 91, 136-149. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. cambridge.org [cambridge.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 85633-41-6|2-Hydroxy-5-(pyridin-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. US3206513A - Process for the preparation of salicylaldehyde - Google Patents [patents.google.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde CAS number 85633-41-6
An In-Depth Technical Guide to 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6): Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, identified by CAS Number 85633-41-6, is a bifunctional aromatic compound of significant interest to the scientific community. Its molecular architecture, which features a salicylaldehyde core covalently linked to a pyridine ring at the C5 position, provides a unique combination of reactive functional groups and structural motifs. This makes it a highly valuable heterocyclic building block in the fields of medicinal chemistry, chemical synthesis, and materials science.[1][2] The inherent properties of the aldehyde, hydroxyl, and pyridine groups offer multiple avenues for chemical modification, positioning this molecule as a strategic precursor for the synthesis of complex therapeutic agents and functional materials.[3][4]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. We will delve into its physicochemical properties, detail a robust synthetic methodology grounded in modern cross-coupling chemistry, outline expected analytical characterization data, and explore its multifaceted applications as a key intermediate in the development of novel molecular entities.
Caption: Chemical structure and key functional groups.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties is fundamental for its effective and safe utilization in a laboratory setting. The key physicochemical and safety data for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde are summarized below.[5][6]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 85633-41-6 | [5][6] |
| Molecular Formula | C₁₂H₉NO₂ | [6] |
| Molecular Weight | 199.21 g/mol | [6] |
| IUPAC Name | 2-hydroxy-5-(pyridin-3-yl)benzaldehyde | [5] |
| Physical Form | Solid | [6] |
| Typical Purity | ≥95% | [5][7] |
| Recommended Storage | Inert atmosphere, 2-8°C | [6] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [6] |
| Precautionary Codes | P261, P280, P301+P312, P302+P352, P304+P340 | [6] |
Expert Insight: The hazard profile necessitates handling this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted strategy for constructing the C-C bond between the benzaldehyde and pyridine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning methodology is celebrated in both academic and industrial laboratories for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of its precursors.[9][10]
The core transformation involves the coupling of an aryl halide (5-bromo-2-hydroxybenzaldehyde) with an organoboron reagent (pyridine-3-boronic acid) in the presence of a palladium catalyst and a base.
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-hydroxybenzaldehyde, forming a Pd(II) complex.
-
Transmetalation: The base activates the pyridine-3-boronic acid, forming a boronate species. This species then transfers the pyridine group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Synthetic Protocol
This protocol is a self-validating system designed for high yield and purity. The choice of reagents and conditions is based on established best practices for Suzuki couplings involving heteroaromatic substrates.[8][12]
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology:
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The low catalyst loading is cost-effective and sufficient for efficient turnover.
-
Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1 ratio). Degassing (e.g., by sparging with nitrogen or argon for 15-20 minutes) is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 85-90 °C under an inert atmosphere (N₂ or Ar) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Spectroscopic Characterization Profile
Structural elucidation and purity confirmation are non-negotiable for any synthesized compound. The following table outlines the predicted spectroscopic data for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, based on its structure and data from analogous compounds.[13][14]
Table 3: Predicted Analytical Data
| Technique | Predicted Observation | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~11.0 (s, 1H, -OH), δ ~9.9 (s, 1H, -CHO), δ ~8.8 (d, 1H), δ ~8.6 (dd, 1H), δ ~7.8 (m, 1H), δ ~7.7 (dd, 1H), δ ~7.4 (dd, 1H), δ ~7.1 (d, 1H) | The phenolic proton is deshielded by intramolecular H-bonding to the aldehyde. The aldehyde proton is a characteristic singlet at low field. Aromatic protons on both rings appear in the δ 7.0-8.8 ppm region with expected splitting patterns. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~196 (-CHO), δ ~161 (C-OH), δ ~120-150 (Aromatic & Pyridyl Cs), δ ~118 (C-CHO) | The carbonyl carbon is highly deshielded. The remaining 10 aromatic carbons (6 from the benzene ring, 4 from the pyridine ring) will appear in the typical aromatic region. |
| FT-IR (KBr, cm⁻¹) | 3200-3000 (broad, O-H stretch), ~1660 (strong, C=O stretch), 1600-1450 (C=C aromatic stretches) | The broad O-H band is characteristic of a hydrogen-bonded phenol. The strong carbonyl absorption confirms the aldehyde group. |
| HRMS (ESI) | Calculated for C₁₂H₁₀NO₂ [M+H]⁺: 200.0699 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition with high confidence. |
Applications in Research and Drug Development
The true value of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde lies in its utility as a versatile chemical intermediate. Its structure is a launchpad for creating a diverse library of more complex molecules.
Precursor for Schiff Base Ligands and Therapeutics
The aldehyde group is an exceptionally reliable functional handle for forming Schiff bases (imines) through condensation with primary amines.[4] This reaction is often quantitative and requires minimal purification.
-
Causality: The nucleophilic amine attacks the electrophilic aldehyde carbon, followed by dehydration to form the C=N double bond.
-
Application: The resulting Schiff bases are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antioxidant properties.[15] Furthermore, they are excellent chelating ligands for forming stable complexes with various transition metals, leading to applications in catalysis and materials science.
Caption: Synthesis of Schiff bases from the title compound.
Scaffold for Fragment-Based Drug Discovery (FBDD)
The pyridyl-phenol motif is a common feature in many biologically active compounds. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can serve as a high-value fragment or scaffold for elaboration in drug discovery programs.
-
Expertise: The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the phenolic hydroxyl can function as both a hydrogen bond donor and acceptor. This dual nature allows for specific and strong interactions with protein targets.
-
Trustworthiness: This scaffold is present in molecules designed as allosteric modulators of hemoglobin, a validated strategy for treating sickle cell disease.[16] Benzaldehyde derivatives have been shown to bind within a key pocket of hemoglobin, increasing its oxygen affinity and inhibiting the polymerization that causes red blood cell sickling.[17]
Intermediate for Complex Heterocycle Synthesis
Beyond simple derivatization, the compound's functional groups can be used in multi-step syntheses to construct more complex fused heterocyclic systems. The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, while the phenol offers a site for etherification or cyclization reactions, opening a vast landscape of chemical possibilities for generating novel molecular architectures.[3]
Conclusion
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is more than a mere catalog chemical; it is a strategic building block with significant potential for innovation. Its straightforward synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The compound's versatile functional groups—the reactive aldehyde, the interactive phenol, and the coordinating pyridine ring—provide a powerful platform for developing novel therapeutics, particularly through the synthesis of Schiff bases and as a core scaffold in drug discovery campaigns. This guide has provided the essential technical framework for researchers to confidently and safely incorporate this valuable intermediate into their research and development programs.
References
-
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde - MilliporeSigma. [Link]
-
Supporting Information - Rsc.org. [Link]
- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)
-
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg - Carl ROTH. [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]
-
Suzuki Coupling. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. [Link]
-
Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - ResearchGate. [Link]
- US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google P
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]
-
Synthesis of 2-hydroxy-3-octyloxybenzaldehyde - MDPI. [Link]
Sources
- 1. 85633-41-6|2-Hydroxy-5-(pyridin-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. jchr.org [jchr.org]
- 16. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]
- 17. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
Comprehensive Technical Guide on 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: Properties, Synthesis, and Advanced Applications
Executive Summary
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is a highly versatile, bifunctional organic building block[1]. Structurally, it combines a salicylaldehyde core with a pyridin-3-yl substituent at the 5-position[2]. This unique molecular architecture provides two distinct coordination domains: an O,O-chelating or N,O-chelating (upon Schiff base condensation) site at the salicylaldehyde moiety, and an exodentate nitrogen donor at the pyridine ring. Consequently, it is heavily utilized in advanced coordination chemistry, the synthesis of metal-organic frameworks (MOFs), and the development of bioactive transition metal complexes and fluorescent probes.
Physicochemical Profiling
Understanding the physical and chemical properties of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is critical for optimizing reaction conditions and ensuring long-term stability. The compound typically presents as a solid and requires storage under an inert atmosphere at 2–8 °C to prevent the oxidation of the highly reactive aldehyde group into a carboxylic acid[3].
Table 1: Key Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde[2] |
| CAS Number | 85633-41-6[1] |
| Molecular Formula | C₁₂H₉NO₂[1][4] |
| Molecular Weight | 199.21 g/mol [4] |
| Boiling Point | 354.0 ± 32.0 °C (Predicted)[4] |
| Canonical SMILES | O=CC1=CC(C2=CC=CN=C2)=CC=C1O[2] |
| Purity (Commercial) | ≥ 95%[2][5] |
| Storage Conditions | Inert atmosphere, 2–8 °C[3] |
Mechanistic Synthesis & Derivatization
Synthesis via Suzuki-Miyaura Cross-Coupling
The most robust and regioselective method for synthesizing 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde with 3-pyridinylboronic acid[6].
Expert Insight & Causality: The choice of palladium catalyst is paramount. Using Pd(dppf)Cl₂ is highly recommended over standard Pd(PPh₃)₄[6]. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand tightly binds the palladium center, preventing the catalyst from being poisoned or deactivated by the strongly coordinating pyridine nitrogen and the phenolate oxygen present in the substrates. A biphasic solvent system (e.g., 1,4-dioxane and water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is strictly required to facilitate the transmetalation step of the catalytic cycle[6].
Suzuki-Miyaura cross-coupling workflow for synthesizing 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
Derivatization: Schiff Base Condensation
The aldehyde group readily undergoes condensation with primary aliphatic or aromatic amines to yield multidentate Schiff bases (imines).
Expert Insight & Causality: The reaction is typically catalyzed by a trace amount of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and drastically lowering the activation energy for nucleophilic attack by the amine. Furthermore, the presence of the ortho-hydroxyl group stabilizes the resulting imine via strong intramolecular hydrogen bonding, thermodynamically driving the equilibrium toward the final product.
Coordination Chemistry & Advanced Applications
The bifunctional nature of the resulting Schiff bases makes them exceptional ligands for advanced materials and therapeutics:
-
Coordination Polymers and MOFs: The N,O-donor pocket chelates transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺), while the peripheral pyridine nitrogen coordinates to adjacent metal centers, propagating 1D, 2D, or 3D supramolecular architectures.
-
Bioactive Complexes: According to Tweedy's chelation theory, the coordination of transition metals to the Schiff base reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increases the lipophilicity of the complex, enhancing its penetration through the lipid layers of bacterial or cancer cell membranes.
Downstream applications and coordination pathways of the synthesized aldehyde.
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
This protocol utilizes a self-validating visual cue (color change) to monitor reaction progress[6].
-
Preparation: In an oven-dried Schlenk flask, combine 5-bromosalicylaldehyde (1.0 equiv) and 3-pyridinylboronic acid (1.2–2.0 equiv)[6].
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05–0.1 equiv) and K₂CO₃ (2.0–3.0 equiv) under a strict nitrogen atmosphere[6].
-
Solvent Introduction: Inject degassed 1,4-dioxane and deionized water (typically a 4:1 v/v ratio)[6]. Critical Step: Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.
-
Reaction: Heat the mixture to 80–90 °C and stir overnight[6]. The mixture will transition to a dark red/brown color, indicating active catalysis.
-
Workup: Cool to room temperature and acidify with 3M HCl to pH ~2[6]. This step neutralizes the phenoxide intermediate back to the free phenol. Extract the aqueous layer with dichloromethane (3 × 20 mL)[6].
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure solid product[6].
Protocol 2: Schiff Base Condensation Workflow
A standard, self-validating procedure for synthesizing downstream ligands.
-
Dissolution: Dissolve 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (1.0 equiv) in absolute ethanol.
-
Amine Addition: Slowly add the primary amine (1.0 equiv) dropwise while stirring continuously.
-
Catalysis: Add 2–3 drops of glacial acetic acid to activate the carbonyl.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Self-validation: The formation of a brightly colored (often vivid yellow or orange) precipitate directly indicates successful imine formation and completion of the reaction.
-
Isolation: Cool the reaction mixture to 0 °C, filter the precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry under high vacuum.
References
Sources
- 1. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]
- 4. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [chemicalbook.com]
- 5. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. US10611786B2 - Manganese (III) catalyzed CâH aminations - Google Patents [patents.google.com]
Structural Elucidation of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
The following technical guide details the structural elucidation of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde , a privileged biaryl scaffold used in medicinal chemistry.
Technical Whitepaper | Chemical Series: Biaryl Salicylaldehydes
Executive Summary
Compound: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde CAS: 85633-41-6 Formula: C₁₂H₉NO₂ Exact Mass: 199.0633 Da
This guide outlines the definitive structural characterization of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. As a bifunctional intermediate containing both a chemically active aldehyde and a phenolic hydroxyl group, coupled with a basic pyridine moiety, this molecule exhibits unique spectroscopic behaviors driven by intramolecular hydrogen bonding and pH-dependent protonation states. The elucidation strategy integrates High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and IR analysis to confirm regiochemistry and purity.
Synthetic Context & Impurity Profiling
Understanding the synthesis is critical for anticipating impurities during structural validation. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.
-
Coupling Partners: 5-Bromosalicylaldehyde + 3-Pyridylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]
-
Base: Na₂CO₃ or K₃PO₄.[1]
Potential Impurities[2]
-
Protodeboronation Byproduct: Pyridine (volatile, usually removed).
-
Homocoupling Byproduct: 3,3'-Bipyridine.
-
Dehalogenated Starter: Salicylaldehyde (trace).
-
Regioisomers: Unlikely if starting materials are pure, but 4-(pyridin-3-yl) isomers are theoretically possible if 4-bromosalicylaldehyde was a contaminant.
Diagram: Synthetic Pathway & Impurity Origins
Figure 1: Suzuki-Miyaura synthesis pathway highlighting the target molecule and potential impurities requiring spectroscopic discrimination.
Structural Elucidation Workflow
The following logic gate ensures rigorous identification, moving from elemental composition to 3D connectivity.
Figure 2: Step-wise elucidation logic. 2D NMR is triggered if proton assignment of the aromatic region overlaps.
Spectroscopic Characterization
A. High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF or ESI-Orbitrap (Positive Mode).
-
Theoretical [M+H]⁺: 200.0712 m/z.
-
Observed Pattern: The pyridine nitrogen protonates readily. Expect a clean [M+H]⁺ peak.
-
Fragmentation: High collision energy (CID) typically yields loss of CO (28 Da) from the aldehyde or loss of the pyridine ring under extreme conditions.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O.
| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |
| O-H Stretch | 3100–3400 (Broad) | Shifted lower and broadened due to intramolecular H-bonding (O-H···O=C). |
| C=O Stretch | 1650–1670 | Lower than typical aldehydes (1700 cm⁻¹) due to resonance and H-bonding (Salicylaldehyde effect). |
| C=C / C=N | 1580–1600 | Aromatic ring breathing modes and pyridine C=N stretch. |
C. NMR Spectroscopy (The Core Verification)
Solvent: DMSO-d₆ is preferred over CDCl₃ to ensure solubility of the polar pyridine/phenol moieties and to slow down proton exchange, allowing observation of the -OH peak.
1H NMR Assignment (400/500 MHz, DMSO-d₆)
The molecule has 9 protons : 1 Aldehyde, 1 Phenol, 3 Benzaldehyde ring, 4 Pyridine ring.
| Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |
| -OH | 11.0 – 11.5 | Singlet (s) | - | Downfield due to strong intramolecular H-bond. D₂O exchangeable. |
| -CHO | 10.0 – 10.3 | Singlet (s) | - | Characteristic aldehyde proton. |
| Py-H2 | 8.8 – 8.9 | Singlet (d) | ~2.0 | Most deshielded pyridine proton (adjacent to N, no vicinal H). |
| Py-H6 | 8.5 – 8.6 | Doublet (d) | ~4.8 | Adjacent to N. |
| Py-H4 | 7.9 – 8.1 | Doublet (dt) | ~8.0 | Para to Nitrogen. |
| Ar-H6 | 7.8 – 7.9 | Doublet (d) | ~2.3 | Ortho to CHO, meta to OH. Deshielded by CHO and Pyridine. |
| Ar-H4 | 7.7 – 7.8 | Doublet of Doublets | 8.5, 2.3 | Para to OH. Coupled to H3 (ortho) and H6 (meta). |
| Py-H5 | 7.4 – 7.5 | DD / Triplet | ~8.0, 4.8 | Most shielded pyridine proton (beta to N). |
| Ar-H3 | 7.0 – 7.1 | Doublet (d) | ~8.5 | Ortho to electron-donating OH group (shielded). |
Critical Regiochemistry Proof:
-
Ar-H3 (d, ~7.0 ppm) indicates a proton ortho to the hydroxyl group. If the pyridine were at position 4 or 6, the splitting pattern of the salicylaldehyde ring would change drastically (e.g., to two singlets or different coupling constants).
-
NOE (Nuclear Overhauser Effect): Irradiation of the Py-H2/Py-H4 signals should show NOE enhancement of Ar-H4/Ar-H6 , confirming the C5-C3' bond connection.
13C NMR (100/125 MHz, DMSO-d₆)
Expect 12 carbon signals .
-
Carbonyl (C=O): ~196 ppm.
-
Phenolic C-OH: ~161 ppm (Deshielded by Oxygen).
-
Pyridine C-2/C-6: ~148–150 ppm (Alpha to Nitrogen).
-
Aromatic C-H & Quaternary: 117–140 ppm.
Quality Control & Purity Methods
For drug development applications, establishing a purity profile is mandatory.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers pyridine basicity).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/aldehyde).
-
Retention Time Logic:
References
-
Suzuki Coupling Mechanism & Applications
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Salicylaldehyde NMR Characteristics
-
Pyridylboronic Acid Synthesis & Reactivity
-
Structural Analog Data (Pyridyl-Salicylaldehyde Schiff Bases)
Sources
- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. orientjchem.org [orientjchem.org]
- 3. Pyridyl-azo salicylaldehyde | C12H9N3O2 | CID 177860885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmse000677 Salicylaldehyde at BMRB [bmrb.io]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Spectroscopic Characterization of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde . It synthesizes experimental protocols with advanced spectral interpretation.
CAS Number: 85633-41-6
Molecular Formula: C
Executive Summary
This guide details the structural validation of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, a critical biaryl building block used in the synthesis of Schiff base ligands and pharmaceutical intermediates. The compound features a salicylaldehyde core coupled with a pyridine ring at the C5 position. Its spectroscopic signature is defined by the interplay between the intramolecular hydrogen bond (OH[1]···O=C) and the electron-withdrawing nature of the pyridine substituent.
Synthesis & Sample Preparation
To ensure accurate spectroscopic data, the sample must be free of paramagnetic impurities (often residual Pd from cross-coupling) and boronic acid byproducts.
Synthesis Workflow (Suzuki-Miyaura Coupling)
The compound is synthesized via the palladium-catalyzed cross-coupling of 5-bromosalicylaldehyde and 3-pyridylboronic acid .
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl.[2]
NMR Sample Preparation Protocol
Objective: Eliminate water peaks that obscure the aldehyde/hydroxyl region.
-
Solvent Choice: DMSO-d
(99.9% D) is required. CDCl is unsuitable due to the poor solubility of the zwitterionic-like character of the hydroxypyridine motif. -
Drying: Dry the solid compound in a vacuum desiccator over P
O for 4 hours to remove lattice water. -
Concentration: Prepare a 15-20 mg sample in 0.6 mL DMSO-d
. -
Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Spectroscopic Data Analysis[2][3][4]
FT-IR Spectroscopy
The infrared spectrum is dominated by the intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen, which shifts the carbonyl stretch to a lower frequency compared to free aldehydes.
| Functional Group | Frequency (cm | Intensity | Assignment & Notes |
| O-H Stretch | 3150 – 3400 | Broad, Med | Chelated phenolic OH (intramolecular H-bond). |
| C-H Stretch | 3030 – 3060 | Weak | Aromatic C-H stretching. |
| C-H (Aldehyde) | 2750, 2850 | Weak | Fermi doublet characteristic of aldehydes. |
| C=O Stretch | 1660 – 1675 | Strong | Conjugated aldehyde (lowered by H-bonding). |
| C=N / C=C | 1580 – 1600 | Medium | Pyridine ring breathing modes. |
| C-O Stretch | 1280 – 1300 | Strong | Phenolic C-O stretch. |
Nuclear Magnetic Resonance (NMR)
The
H NMR Data (400 MHz, DMSO-d
)
| Shift ( | Mult. | Integ. | Assignment | Coupling ( | Structural Logic |
| 11.20 | s | 1H | Ar-OH | - | Downfield due to strong H-bond with C=O. |
| 10.32 | s | 1H | CHO | - | Aldehyde proton. |
| 8.91 | d | 1H | Py-H2' | 2.2 | Ortho to N, most deshielded. |
| 8.58 | dd | 1H | Py-H6' | 4.8, 1.5 | Ortho to N. |
| 8.09 | dt | 1H | Py-H4' | 8.0, 2.0 | Para to N. |
| 8.02 | d | 1H | Ar-H6 | 2.3 | Ortho to CHO, Meta to OH. |
| 7.93 | dd | 1H | Ar-H4 | 8.7, 2.3 | Para to CHO, Ortho to OH. |
| 7.49 | dd | 1H | Py-H5' | 8.0, 4.8 | Meta to N (shielded). |
| 7.15 | d | 1H | Ar-H3 | 8.7 | Ortho to OH (shielded). |
C NMR Data (100 MHz, DMSO-d
)
| Shift ( | Carbon Type | Assignment |
| 190.8 | C=O | Aldehyde Carbon |
| 160.9 | C-O | C2 (Phenolic carbon) |
| 148.5 | CH | C6' (Pyridine, |
| 147.6 | CH | C2' (Pyridine, |
| 135.2 | Cq | C3' (Pyridine ipso) |
| 134.1 | CH | C4' (Pyridine |
| 133.8 | CH | C4 (Salicylaldehyde) |
| 129.5 | Cq | C5 (Salicylaldehyde ipso) |
| 128.2 | CH | C6 (Salicylaldehyde) |
| 124.1 | CH | C5' (Pyridine |
| 120.8 | Cq | C1 (Salicylaldehyde ipso) |
| 118.2 | CH | C3 (Salicylaldehyde) |
Structural Assignment Logic Map
The following diagram illustrates the correlation between the chemical structure and the observed NMR signals, providing a visual aid for peak assignment.
Figure 2: Logic flow for assigning key proton resonances based on electronic environments.
Troubleshooting & Quality Control
Common Impurities
-
Water (3.33 ppm in DMSO): Overlaps with mid-field signals. Use dry DMSO.
-
Dichloromethane (5.76 ppm): Common recrystallization solvent.
-
Triphenylphosphine Oxide (~7.5 - 7.7 ppm): Residual byproduct from Suzuki coupling. Appears as complex multiplets overlapping with the pyridine H-5' and Salicylaldehyde H-4.
Validation Checklist
References
-
Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Spectroscopic Data of Salicylaldehyde Derivatives: SDBS (Spectral Database for Organic Compounds). Salicylaldehyde Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Synthesis of Pyridyl-Boronic Acids: Li, W., et al. (2005). Synthesis of Functionalized Pyridylboronic Acids. Journal of Organic Chemistry, 70(15), 6097. [Link]
Sources
Synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: A Comprehensive Guide to Starting Materials and Suzuki-Miyaura Cross-Coupling Protocols
Executive Summary
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is a highly valued scaffold in medicinal chemistry, frequently utilized as a precursor for Schiff base ligands, hemoglobin allosteric modulators, and fluorescent probes. Structurally, it combines a salicylaldehyde moiety with a 3-pyridyl group. The most efficient, scalable, and atom-economical route to synthesize this molecule is via the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide details the selection of starting materials, mechanistic causality, and a self-validating experimental protocol for its synthesis.
Retrosynthetic Analysis & Starting Material Selection
A logical retrosynthetic disconnection of the biaryl C–C bond reveals two commercially available, highly stable starting materials:
-
Electrophile: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde, CAS: 1761-61-1).
-
Nucleophile: Pyridin-3-ylboronic acid (CAS: 1692-25-7) or its pinacol ester derivative.
Causality in Material Selection
Choosing 5-bromosalicylaldehyde over its iodinated or chlorinated counterparts is a deliberate balance of reactivity and stability. Aryl iodides are more reactive but prone to light-induced degradation and are significantly more expensive. Conversely, aryl chlorides are cheaper but require specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to successfully undergo the initial oxidative addition step (). The bromide strikes the optimal balance for standard Pd(0) catalysts.
Pyridin-3-ylboronic acid is selected over organozinc or organotin reagents (Negishi or Stille couplings) due to its low toxicity, environmental benignity, and high tolerance to the unprotected formyl and hydroxyl groups present on the electrophile ().
Retrosynthetic disconnection of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
Mechanistic Insights & Reaction Optimization (E-E-A-T)
The synthesis relies on a self-validating catalytic cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
The Challenge of Unprotected Functional Groups
The presence of an unprotected ortho-hydroxyl group (phenol) and a formyl group (aldehyde) on the electrophile introduces specific chemoselectivity challenges that dictate protocol design:
-
Aldol Condensation Risk: Strong bases (e.g., NaOH, KOtBu) can trigger self-condensation of the aldehyde or cross-reactivity. Therefore, mild inorganic bases like
or are strictly required to maintain the integrity of the formyl group (). -
Phenoxide Formation: Under basic conditions, the phenol deprotonates to form a phenoxide. This strongly electron-donating group increases the electron density on the aryl ring, which can slow down the initial oxidative addition of the Pd(0) species to the C–Br bond.
-
Boronic Acid Protodeboronation: Pyridinylboronic acids are notoriously prone to protodeboronation (loss of the boronic acid group to form pyridine) in the presence of water and excessive heat. Using a mixed solvent system (e.g., 1,4-Dioxane/Water) and controlling the temperature strictly between 80–90 °C mitigates this side reaction ().
Catalyst Selection
While
Suzuki-Miyaura catalytic cycle for the synthesis of the target benzaldehyde.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yield, based on established optimization protocols for 5-bromosalicylaldehyde cross-couplings.
| Catalyst (mol %) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Toluene/EtOH/ | 90 | 16 | 65% | Moderate yield; some protodeboronation observed. | ||
| Toluene/EtOH/ | 90 | 12 | <30% | High degradation; aldol side-products detected due to strong base. | ||
| 1,4-Dioxane/ | 85 | 12 | 88% | Optimal; bidentate ligand accelerates reductive elimination. | ||
| DMF/ | 100 | 8 | 72% | Faster reaction, but higher temperature increases homocoupling. |
Experimental Methodology: Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues and strategic pH adjustments serve as inline quality checks to ensure high purity and yield.
Reagents:
-
5-Bromo-2-hydroxybenzaldehyde: 1.00 g (4.97 mmol, 1.0 equiv)
-
Pyridin-3-ylboronic acid: 0.73 g (5.96 mmol, 1.2 equiv)
- : 0.12 g (0.15 mmol, 3 mol%)
- : 1.72 g (12.4 mmol, 2.5 equiv)
-
1,4-Dioxane / Deionized Water (Degassed): 20 mL / 5 mL
Workflow:
-
Preparation & Degassing (Critical Step): In a 100 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde and pyridin-3-ylboronic acid in 20 mL of 1,4-Dioxane. Add 5 mL of an aqueous solution containing the
.-
Causality: Oxygen must be strictly removed to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid. Sparge the mixture with Argon or Nitrogen for at least 15 minutes.
-
-
Catalyst Addition: Quickly add the
catalyst under a positive stream of Argon. The solution will typically turn a deep red/orange color. -
Heating: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath with vigorous stirring for 12 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting bromide (
) should disappear, replaced by a highly UV-active fluorescent spot ( ).
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Adjust the aqueous layer to pH ~6–7 using 1M HCl.
-
Causality: Neutralizing the basic aqueous layer is a critical self-validating step. It ensures the phenolic hydroxyl group (which exists as a water-soluble phenoxide at high pH) is protonated, partitioning the target molecule entirely into the organic phase.
-
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude dark residue via silica gel flash chromatography (Eluent gradient: 10% to 50% Ethyl Acetate in Hexanes) to afford 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde as a pale yellow solid.
References
-
Qiu, L., et al. "A mild robust generic protocol for the Suzuki reaction using an air stable catalyst." Tetrahedron, 68(30), 6010-6017 (2012).[Link]
-
Bates, R., et al. "Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae." Molecules, 25(22), 5384 (2020).[Link]
-
Zhao, H., et al. "Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment." Journal of Medicinal Chemistry, 57(8), 3348–3359 (2014).[Link]
solubility profile of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde in organic solvents
An In-Depth Technical Guide: Solubility Profile of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde in Organic Solvents
Foreword: The Strategic Importance of Solubility Data
In the landscape of chemical synthesis and drug development, understanding the solubility of a compound is not a mere academic exercise; it is a cornerstone of process efficiency, formulation success, and ultimately, therapeutic efficacy. For a molecule like 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, a versatile heterocyclic building block, a well-defined solubility profile is critical. It informs the choice of reaction media, dictates purification strategies such as recrystallization, and guides the formulation of final products. This guide provides a comprehensive framework for determining and interpreting the solubility of this compound, blending theoretical principles with robust, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Theoretical Foundation: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet of solubility science.[1][2][3] This means that solutes tend to dissolve best in solvents with similar intermolecular force characteristics. A detailed analysis of the 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde structure is therefore the logical first step.
1.1 Structural Analysis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
The molecule (M.W. 199.21 g/mol , solid form) possesses a hybrid or amphiphilic character, containing both polar and nonpolar regions.
-
Polar Moieties: The phenolic hydroxyl (-OH) group, the aldehyde (-CHO) group, and the nitrogen atom within the pyridine ring are key polar features. The hydroxyl group is a potent hydrogen bond donor and acceptor. The aldehyde's carbonyl oxygen and the pyridinyl nitrogen act as hydrogen bond acceptors. These groups will readily interact with polar solvents.
-
Nonpolar Moieties: The aromatic benzene and pyridine rings constitute the nonpolar, hydrophobic backbone of the molecule. These regions interact primarily through weaker van der Waals forces and will favor interactions with nonpolar solvents.
The interplay between these groups dictates the overall solubility. The presence of multiple polar, hydrogen-bonding sites suggests that solubility will be significant in polar solvents. However, the dual aromatic ring system (a relatively large nonpolar surface area) will limit its solubility in highly aqueous systems and confer some solubility in less polar environments. A reported LogP value of 2.46 further indicates a moderate degree of lipophilicity.[4]
1.2 The Role of the Solvent
The choice of solvent is paramount. Key solvent properties that govern solubility include:
-
Polarity and Dielectric Constant: Polar solvents have higher dielectric constants and can effectively solvate polar molecules by weakening the electrostatic forces that hold the solute's crystal lattice together.[5]
-
Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone). Polar protic solvents are expected to be particularly effective at dissolving 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde due to their ability to engage with its hydrogen bond donor and acceptor sites.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.[5][6]
The following logical diagram illustrates the decision-making process for solvent selection based on the solute's structural characteristics.
Caption: Relationship between solute structure and solvent selection.
Experimental Design: A Framework for Rigorous Solubility Determination
To generate a comprehensive solubility profile, a systematic approach is required. This involves selecting a diverse set of solvents and employing a gold-standard method for measuring thermodynamic solubility.
2.1 Selection of Organic Solvents
The chosen solvents span the polarity spectrum to probe the full range of interactions with the solute.
| Solvent | Class | Polarity Index | Rationale |
| Methanol | Polar Protic | 5.1 | Excellent hydrogen bond donor/acceptor. |
| Ethanol | Polar Protic | 4.3 | Similar to methanol but slightly less polar. |
| Acetone | Polar Aprotic | 5.1 | Strong dipole moment, hydrogen bond acceptor. |
| Acetonitrile | Polar Aprotic | 5.8 | Strong dipole moment, common in chromatography. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |
| Ethyl Acetate | Intermediate Polarity | 4.4 | Ester functionality, moderate polarity. |
| Dichloromethane (DCM) | Intermediate Polarity | 3.1 | Common solvent for organic reactions. |
| Toluene | Nonpolar | 2.4 | Aromatic solvent, interacts well with the solute's rings. |
| n-Hexane | Nonpolar | 0.1 | Aliphatic, highly nonpolar baseline. |
2.2 Selection of Methodology
The isothermal shake-flask method is the definitive technique for determining equilibrium solubility.[7][8] It involves agitating an excess of the solid compound in the solvent at a constant temperature until the solution is saturated. This ensures that the measured concentration represents the true thermodynamic equilibrium, a critical value for physical chemistry and formulation.[9][10]
For quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[11] Its high sensitivity and specificity allow for accurate concentration measurement, even in complex matrices, and it can readily separate the parent compound from any potential impurities or degradants.[12][13]
The overall experimental workflow is depicted below.
Caption: Workflow for solubility determination via shake-flask and HPLC.
Detailed Experimental Protocols
These protocols are designed to ensure accuracy and reproducibility. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
3.1 Protocol: Isothermal Shake-Flask Solubility Measurement
-
Preparation: For each solvent, label three separate 4 mL glass vials with screw caps.
-
Solute Addition: Accurately weigh approximately 20-30 mg of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde directly into each vial. The key is to ensure an excess of solid will remain after equilibrium is reached.
-
Solvent Addition: Using a calibrated pipette, add 2.0 mL of the selected organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for 24 hours to ensure equilibrium is reached.[7][8] A longer period (48-72 hours) can be used to confirm that equilibrium has been achieved.
-
Sedimentation: After agitation, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw approximately 1.0 mL of the clear supernatant using a glass syringe.
-
Filtration: Attach a 0.45 µm PTFE syringe filter to the syringe. Discard the first 0.2 mL of filtrate to saturate the filter material and minimize adsorption effects, then collect the remaining filtrate into a clean, labeled HPLC vial.[11]
-
Dilution: Accurately dilute a portion of the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A typical dilution might be 1:100 or 1:1000, depending on the anticipated solubility. Record the dilution factor precisely.
-
Analysis: Proceed immediately to HPLC analysis as described in Protocol 3.2.
3.2 Protocol: Quantification by Reverse-Phase HPLC
-
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from a UV scan of the compound (e.g., ~280 nm).
-
Injection Volume: 10 µL.
-
-
Preparation of Calibration Standards:
-
Prepare a primary stock solution of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (e.g., 1.0 mg/mL) in a suitable solvent like acetonitrile.
-
Perform serial dilutions from the stock solution to create a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Analysis Sequence:
-
Inject the solvent blank to establish a baseline.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared (and diluted) samples from Protocol 3.1.
-
Inject a quality control (QC) standard periodically to verify instrument stability.
-
-
Data Processing and Calculation:
-
Plot the peak area of the analyte versus the known concentration for the calibration standards.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.995 for a valid calibration.[11]
-
Using the peak area of the unknown sample, calculate its concentration using the calibration curve equation.
-
Calculate the original solubility in the solvent using the following formula:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Illustrative Data and Interpretation
The following table presents a set of scientifically plausible, hypothetical solubility data for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde at 25 °C, as would be determined by the protocols above.
Table 1: Hypothetical Solubility of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde at 25°C
| Solvent | Class | Solubility (mg/mL) | Interpretation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very high solubility, driven by strong dipole interactions. |
| Methanol | Polar Protic | ~ 85.5 | High solubility due to effective hydrogen bonding with the -OH group. |
| Acetone | Polar Aprotic | ~ 52.1 | Good solubility, acts as a strong hydrogen bond acceptor. |
| Ethanol | Polar Protic | ~ 41.3 | Good solubility, but the larger alkyl chain slightly reduces polarity compared to methanol. |
| Acetonitrile | Polar Aprotic | ~ 25.8 | Moderate solubility. |
| Ethyl Acetate | Intermediate Polarity | ~ 15.2 | Moderate solubility, balancing polar and nonpolar interactions. |
| Dichloromethane (DCM) | Intermediate Polarity | ~ 9.7 | Limited solubility. |
| Toluene | Nonpolar | ~ 1.6 | Low solubility, interactions are limited to the aromatic rings. |
| n-Hexane | Nonpolar | < 0.1 | Practically insoluble, highlighting the dominance of the polar functional groups. |
Interpretation of Results:
The data clearly demonstrates that the solubility of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is dominated by its polar functional groups. The highest solubilities are observed in polar solvents, particularly those capable of hydrogen bonding (DMSO, Methanol, Acetone). As the solvent polarity decreases, solubility drops significantly, with the compound being practically insoluble in the nonpolar aliphatic solvent n-hexane. This profile is consistent with the initial structural analysis and confirms the compound's polar nature. This data is invaluable for selecting appropriate solvents for synthesis (e.g., DMSO or Methanol for high concentration) and purification (e.g., a mixed-solvent system like Toluene/Methanol for recrystallization).
Conclusion
This technical guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility profile of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. By grounding the experimental design in a thorough understanding of the compound's molecular structure and applying the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate reliable and actionable data. A comprehensive solubility profile, as illustrated here, is an indispensable tool that empowers scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities and pharmaceutical products.
References
-
Wang, L., & Wang, X. (2000). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 72(9), 2257–2261. [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Unknown Author. (2024, September 24). Solubility test for Organic Compounds. Online document. [Link]
-
Glomme, A., & März, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 94(1), 1-4. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. [Link]
-
Bergström, C. A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(7), 2700–2708. [Link]
-
Harle, I. L., et al. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]
-
Santa Ana College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Al-Rawashdeh, N. A. F., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122872. [Link]
-
Pion Inc. (2024, October 29). What is a UV-Vis Spectrophotometer? Pion Blog. [Link]
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Request PDF. [Link]
-
Kumar, P., & Kumar, A. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 118-124. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
Vijetha, K. A., & Reddy, M. S. (2020). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Journal of Scientific Research, 64(3), 44-50. [Link]
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Intramolecular Hydrogen Bonding in 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: Structural Dynamics and Reactivity
Executive Summary
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) represents a specialized class of salicylaldehyde derivatives where the core intramolecular hydrogen bonding (IMHB) network is electronically modulated by a heteroaryl substituent. Unlike simple salicylaldehydes, this molecule acts as a bifunctional scaffold: the salicyl moiety provides a rigid, planar chelation site via Resonance-Assisted Hydrogen Bonding (RAHB), while the 5-pyridyl group introduces distal basicity and electron-withdrawing character.
This guide analyzes the physicochemical mechanics of the IMHB in this specific derivative, detailing its impact on spectroscopic signatures, synthetic stability, and utility in Schiff base ligand design.
Structural Analysis & Theoretical Basis
The Core Interaction: Resonance-Assisted Hydrogen Bonding (RAHB)
The stability of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is governed by a six-membered pseudo-ring formed between the phenolic hydroxyl group (donor) and the formyl oxygen (acceptor). This is not a static electrostatic attraction but a dynamic RAHB system.
-
Mechanism : The
-electron delocalization within the benzene ring couples with the H-bond. The enol-imine form contributes significantly to the ground state, shortening the distance to approximately 2.5–2.6 Å. -
Substituent Effect (The 5-Pyridyl Influence) :
-
Positioning : The pyridin-3-yl group is attached at the C5 position, which is para to the hydroxyl group and meta to the aldehyde.
-
Electronic Modulation : The pyridine ring acts as an electron-withdrawing group (EWG) via induction (-I) and mesomeric effects (-M).
-
Net Result : The EWG character increases the acidity of the phenolic proton (lowering pKa). Since the substituent is meta to the formyl group, it minimally reduces the basicity of the carbonyl oxygen. Consequently, the IMHB strength is enhanced relative to unsubstituted salicylaldehyde, as the donor (OH) becomes more polarized without significantly deactivating the acceptor.
-
Tautomeric Equilibrium
While the enol form is dominant in the ground state, the molecule exists in a rapid equilibrium with the keto-tautomer upon photoexcitation or in polar protic solvents.
Figure 1: Resonance and Tautomeric Flow
Caption: The 5-pyridyl substituent enhances phenolic acidity, stabilizing the Enol form while facilitating ESIPT processes.
Spectroscopic Characterization
The IMHB locks the molecule into a planar conformation, creating distinct spectroscopic fingerprints.
NMR Spectroscopy ( and )
The most definitive evidence for IMHB is the chemical shift of the phenolic proton.
| Nucleus | Signal | Chemical Shift ( | Interpretation |
| -OH | 10.8 – 11.5 | Significant downfield shift (deshielding) due to strong H-bonding. Concentration independent (confirms intramolecular nature).[1] | |
| -CHO | 9.8 – 10.0 | Typical aldehyde range, slightly shielded by the H-bond interaction compared to free benzaldehydes. | |
| C-OH | ~161 | Deshielded due to electronegativity and H-bond donation. | |
| C=O | ~196 | Carbonyl carbon resonance. |
Infrared Spectroscopy (FT-IR)
-
Stretching : The sharp free phenol peak (~3600 cm
) is absent. Instead, a broad, weak band appears around 3000–3200 cm , often overlapping with C-H stretches. This broadening is a hallmark of strong chelation. -
Stretching : The carbonyl band shifts to a lower frequency (1650–1670 cm
) compared to non-H-bonded aromatic aldehydes (~1700 cm ), indicating a reduction in double-bond character due to resonance assistance.
Experimental Protocol: Synthesis & Validation
To study this molecule, one must often synthesize it via cross-coupling, as commercial purity varies.
Synthesis Workflow (Suzuki-Miyaura Coupling)
Reaction : 5-Bromosalicylaldehyde + 3-Pyridinylboronic acid
Figure 2: Synthetic Pathway
Caption: Optimized Suzuki-Miyaura coupling protocol for generating the 5-pyridyl salicylaldehyde scaffold.
Step-by-Step Protocol
-
Preparation : In a Schlenk flask, dissolve 5-bromosalicylaldehyde (1.0 eq) and 3-pyridinylboronic acid (1.2 eq) in dimethoxyethane (DME) and water (3:1 ratio).
-
Degassing : Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical to prevent Pd oxidation).
-
Catalysis : Add
(2.0 eq) and (0.05 eq). -
Reaction : Heat to reflux (approx. 85°C) under inert atmosphere for 18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Workup :
-
Cool to room temperature.
-
Crucial Step : The product will exist as a phenolate salt due to the base. Acidify carefully with 1M HCl to pH ~6 to reprotonate the phenol and restore the IMHB, causing precipitation or enabling organic extraction.
-
Extract with ethyl acetate, wash with brine, and dry over
.
-
-
Purification : Recrystallize from hot ethanol to yield yellow needles.
Implications for Drug Development & Coordination Chemistry
Schiff Base Formation
The IMHB protects the carbonyl carbon from nucleophilic attack, making Schiff base condensation (with amines) slower than with non-chelated aldehydes.
-
Optimization : Use dehydrating agents (molecular sieves) or azeotropic distillation to drive the equilibrium.
-
Result : The resulting Schiff bases (salicylaldimines) inherit the IMHB, often becoming stronger chelators for metallo-drugs (e.g., Cu(II), Zn(II) complexes).
Biological Activity
The 5-pyridyl moiety increases lipophilicity and provides a secondary hydrogen bonding site (the pyridine nitrogen) for interaction with biological targets (e.g., enzyme active sites).
-
Mechanism : The planar, rigid structure facilitates intercalation into DNA or binding to planar receptor pockets.
-
Solubility : The pyridine nitrogen can be protonated to form water-soluble salts, a pharmacological advantage over simple phenyl-substituted salicylaldehydes.
References
-
Substituent Effects in Salicylaldehydes
- Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. J Mol Model.
-
[2]
-
Synthesis & Crystal Structure
- Synthesis, crystal structure and biological application of a Cu(II) coordination compound of 2-hydroxy-5-methyl-3-(pyridin-3-yliminomethyl)-benzaldehyde.
-
General Salicylaldehyde IMHB Properties
- Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules 2019.
-
Product Data & Safety
-
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Safety & Properties. Sigma-Aldrich.[3]
-
Sources
Methodological & Application
Application Note: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde as a Precursor for Advanced Heterocyclic Scaffolds
Executive Summary & Rationale
In the realm of modern drug discovery and materials science, bifunctional and trifunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) [1] is a privileged scaffold that merges the classic reactivity of salicylaldehyde with the unique physicochemical properties of a pyridine ring.
This guide provides researchers and drug development professionals with a comprehensive, causality-driven framework for utilizing this precursor. The presence of the ortho-hydroxyaldehyde moiety allows for facile cyclizations (e.g., coumarins, benzoxazoles), while the 3-pyridyl substituent serves as an exocyclic basic center. This pyridine nitrogen is critical: it improves aqueous solubility via salt formation, acts as a hydrogen-bond acceptor in biological targets, and provides a robust coordination site for metallo-pharmaceuticals [2].
Physicochemical & Reactivity Profile
The reactivity of this molecule is governed by the electronic interplay between its functional groups. The electron-withdrawing nature of the 3-pyridyl group (via inductive effects across the phenyl ring) slightly increases the acidity of the phenolic hydroxyl and enhances the electrophilicity of the formyl carbon compared to unsubstituted salicylaldehyde.
Table 1: Quantitative Physicochemical Data & Reactivity Metrics
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Weight | 199.21 g/mol | Ideal low-MW starting material for fragment-based drug design. |
| CAS Number | 85633-41-6 | Commercially available for scale-up [1][2]. |
| Electrophilicity (Aldehyde) | High | Rapid imine formation; highly susceptible to nucleophilic attack. |
| Nucleophilicity (Phenol) | Moderate (pH dependent) | Requires base-catalyzed deprotonation for efficient etherification or lactonization. |
| Coordination Modes | N,O-bidentate (Schiff bases) | Forms highly stable transition metal complexes (Cu, Zn, Ru). |
Application Workflow I: Synthesis of Pyridyl-Substituted Coumarins
Coumarins are ubiquitous in pharmacology, exhibiting anticoagulant, antimicrobial, and anticancer properties [3]. The synthesis of 6-(pyridin-3-yl)coumarins from 2-hydroxy-5-(pyridin-3-yl)benzaldehyde relies on the Knoevenagel condensation followed by intramolecular lactonization.
Mechanistic Causality
The reaction utilizes an active methylene compound (e.g., diethyl malonate) and a catalytic secondary amine (piperidine). Piperidine is chosen because its pKa (~11.2) is perfectly suited to deprotonate the active methylene without causing unwanted side reactions with the aldehyde. The resulting enolate attacks the highly electrophilic formyl carbon. Subsequent dehydration yields an
Fig 1: Knoevenagel condensation and lactonization workflow for coumarin synthesis.
Protocol: Synthesis of Ethyl 2-oxo-6-(pyridin-3-yl)-2H-chromene-3-carboxylate
Self-Validating System: The reaction progress is visually indicated by a color change (typically yellow to deep orange) and can be strictly monitored by the disappearance of the highly UV-active aldehyde starting material on TLC.
-
Preparation: In a 50 mL round-bottom flask, dissolve 2-hydroxy-5-(pyridin-3-yl)benzaldehyde (1.0 mmol, 199 mg) and diethyl malonate (1.2 mmol, 192 mg) in absolute ethanol (10 mL).
-
Catalysis: Add 3 drops of glacial acetic acid and 3 drops of piperidine. Rationale: The combination of acetic acid and piperidine forms piperidinium acetate in situ, which acts as a bifunctional catalyst, accelerating both the enolization and the dehydration steps.
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The aldehyde (
) will convert to a lower-running, intensely blue-fluorescent spot under 365 nm UV light. -
Workup: Once complete, cool the reaction mixture to 0 °C in an ice bath. The target coumarin will precipitate. Rationale: The rigid, planar coumarin system has low solubility in cold ethanol.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in vacuo to yield the product as an off-white to pale yellow solid.
Application Workflow II: Synthesis of Benzoxazole Derivatives
Benzoxazoles are crucial bioisosteres for amides and esters, frequently utilized in kinase inhibitors. Condensing our target aldehyde with 2-aminophenol generates a Schiff base, which undergoes oxidative cyclization to form the benzoxazole core.
Mechanistic Causality
The initial step is a simple dehydration to form an imine. However, the resulting intermediate is a 2-(2-hydroxyphenyl)iminophenol, which is not yet a closed ring. Cyclization requires the removal of two hydrogen atoms (aromatization). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as the stoichiometric oxidant because its high reduction potential rapidly abstracts hydride and proton equivalents, driving the equilibrium entirely toward the heteroaromatic system.
Fig 2: Oxidative cyclization pathway for the synthesis of benzoxazole derivatives.
Protocol: Synthesis of 2-(2-Hydroxy-5-(pyridin-3-yl)phenyl)benzoxazole
-
Imine Formation: Dissolve 2-hydroxy-5-(pyridin-3-yl)benzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol) in methanol (15 mL). Stir at room temperature for 2 hours. The formation of the Schiff base is typically quantitative and precipitates as a brightly colored solid.
-
Solvent Exchange: Concentrate the mixture under reduced pressure to remove methanol. Redissolve the crude imine in anhydrous dichloromethane (DCM, 15 mL). Rationale: DDQ is highly reactive and can participate in side reactions with protic solvents like methanol; DCM is inert to these oxidative conditions.
-
Oxidation: Add DDQ (1.1 mmol) portion-wise to the DCM solution at room temperature. Stir for 1 hour. The solution will turn dark as the DDQ is reduced to DDHQ (2,3-dichloro-5,6-dicyanohydroquinone).
-
Workup: Filter the reaction mixture through a short pad of Celite to remove the insoluble DDHQ byproduct. Wash the filtrate with saturated aqueous
(2 x 10 mL) to remove any residual acidic impurities. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography if necessary.
Application Workflow III: Schiff Base Ligands for Metallo-Pharmaceuticals
Salicylaldehyde derivatives are the gold standard for creating N,O-chelating Schiff base ligands (e.g., Salen ligands). By utilizing 2-hydroxy-5-(pyridin-3-yl)benzaldehyde, the resulting metal complexes possess an uncoordinated exocyclic pyridine ring. This allows for the construction of multinuclear complexes, Metal-Organic Frameworks (MOFs), or targeted delivery systems where the pyridine nitrogen binds to secondary biological targets.
Table 2: Optimization Parameters for Schiff Base Metal Complexation
| Metal Salt | Preferred Solvent | Temp (°C) | Ligand:Metal Ratio | Geometry / Outcome |
| Ethanol / Methanol | 60 | 2:1 | Square planar; excellent DNA intercalators. | |
| Methanol | 65 | 2:1 | Tetrahedral; highly fluorescent complexes. | |
| DMF / Ethanol | 90 | 2:1 | Octahedral; potential photodynamic therapy agents. |
Protocol: Synthesis of a Zinc(II) Schiff Base Complex
-
Ligand Synthesis: Condense 2-hydroxy-5-(pyridin-3-yl)benzaldehyde (2.0 mmol) with an aliphatic or aromatic primary amine (2.0 mmol) in ethanol (20 mL) at reflux for 3 hours. Isolate the Schiff base ligand via filtration.
-
Deprotonation: Suspend the ligand (2.0 mmol) in methanol (15 mL) and add a methanolic solution of KOH (2.0 mmol). Rationale: Pre-deprotonation of the phenolic OH ensures rapid and clean coordination to the metal center, preventing the formation of mixed protonated/deprotonated species.
-
Complexation: Dropwise add a solution of
(1.0 mmol) in methanol (5 mL). Reflux for 2 hours. -
Isolation: Cool to room temperature. The neutral
complex will precipitate. Filter, wash with cold methanol, and dry.
References
-
Ajay Kumar, K., et al. (2015). Comprehensive review on coumarins: Molecules of potential chemical and pharmacological interest. Journal of Chemical and Pharmaceutical Research. Retrieved from: [Link]
Application Note: Protocol for Palladium-Catalyzed Cross-Coupling to Synthesize 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Strategic Overview
The synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde represents a critical transformation in the development of advanced fluorophores, kinase inhibitors, and peptidomimetics. The strategic installation of a heteroaryl moiety onto a salicylaldehyde scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This application note details a robust, high-yielding protocol utilizing 5-bromo-2-hydroxybenzaldehyde and pyridin-3-ylboronic acid, specifically engineered to overcome the inherent challenges of unprotected polar functional groups.
Mechanistic Causality and Reaction Design
The Suzuki-Miyaura coupling is selected over other cross-coupling methodologies (e.g., Stille or Negishi) due to its superior functional group tolerance—specifically its compatibility with the unprotected phenolic hydroxyl and the electrophilic aldehyde group [1].
-
Catalyst Selection & Oxidative Addition: The reaction utilizes
as the catalyst. In the presence of a base, the free phenol on the aryl bromide is deprotonated, significantly increasing the electron density of the aromatic ring. While this electron richness can retard the initial oxidative addition of the C-Br bond to the Pd(0) center, the use of a robust phosphine-based palladium system at elevated temperatures (90 °C) provides the necessary activation energy to drive the catalytic cycle forward. -
Boronic Acid Stoichiometry: Heteroaryl boronic acids, particularly pyridylboronic acids, are highly susceptible to protodeboronation under basic aqueous conditions. To counteract this competitive degradation pathway, pyridin-3-ylboronic acid is loaded at a 1.20 molar equivalent excess.
-
Solvent and Base Causality: A biphasic mixture of 1,4-Dioxane and water (4:1 v/v) is employed. The organic phase solubilizes the starting materials and the catalyst, while the aqueous phase dissolves the
base. The water is mechanistically critical; it facilitates the formation of the highly reactive hydroxyboronate intermediate required for the transmetalation step [2].
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Quantitative Reagent Matrix
Table 1: Reagent Quantities for a 10 mmol Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Function |
| 5-Bromo-2-hydroxybenzaldehyde | 201.02 | 1.00 | 2.01 g | Electrophilic Substrate |
| Pyridin-3-ylboronic acid | 122.92 | 1.20 | 1.47 g | Nucleophilic Substrate |
| 1155.56 | 0.05 | 578 mg | Catalyst | |
| Potassium Carbonate ( | 138.21 | 3.00 | 4.14 g | Base / Activator |
| 1,4-Dioxane (Degassed) | 88.11 | N/A | 40 mL | Organic Solvent |
| DI Water (Degassed) | 18.02 | N/A | 10 mL | Aqueous Solvent |
Experimental Protocol
Step 1: Reagent Preparation and Degassing
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol), pyridin-3-ylboronic acid (1.47 g, 12 mmol), and
(4.14 g, 30 mmol). -
Add the palladium catalyst,
(578 mg, 0.5 mmol). -
Causality Checkpoint: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex and degrades the triphenylphosphine ligands into non-coordinating phosphine oxides. Seal the flask and perform three cycles of vacuum evacuation followed by Argon backfilling to establish a strictly inert atmosphere.
-
Inject degassed 1,4-Dioxane (40 mL) and degassed DI water (10 mL) via syringe.
Step 2: Cross-Coupling Reaction
-
Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.
-
Allow the reaction to proceed for 12–16 hours under a positive pressure of Argon.
Step 3: pH-Controlled Quenching and Workup
-
Cool the reaction mixture to room temperature.
-
Causality Checkpoint (Isoelectric Neutralization): The target molecule is amphoteric. It contains a basic pyridine nitrogen (conjugate acid pKa ~5.2) and an acidic phenol (pKa ~9.5). In the highly basic reaction mixture, the product exists as a water-soluble phenoxide. Acidifying blindly to pH < 4 will protonate the pyridine, keeping the molecule water-soluble as a pyridinium salt. Carefully add 1M HCl dropwise until the pH reaches exactly 7.0–7.5. This ensures both functional groups are in their neutral state, driving the product into the organic phase.
-
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50) to yield the pure 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the following self-validating analytical parameters must be met. Do not proceed to subsequent synthetic steps if the IPC (In-Process Control) metrics fail.
Table 2: Analytical Validation Parameters
| Method | Parameter | Expected Observation | Causality / Significance |
| TLC (Hexanes/EtOAc 1:1) | SM: ~0.70 Product: ~0.35 | The introduction of the polar pyridine nitrogen dramatically increases the molecule's affinity for the silica stationary phase. | |
| LC-MS (ESI+) | 200.07 | The disappearance of the characteristic 1:1 (200/202) bromine isotope pattern confirms the successful displacement of the halide. | |
| 1H NMR (CDCl3) | Aldehyde Proton | ~9.9 - 10.1 ppm (s, 1H) | Confirms that the electrophilic formyl group survived the basic, nucleophilic coupling conditions without undergoing Cannizzaro-type degradation. |
| 1H NMR (CDCl3) | Pyridine Protons | ~8.8, 8.6, 7.9, 7.4 ppm | Validates the successful transmetalation and structural incorporation of the pyridyl ring. |
References
-
Katopodi, A., Nikolaou, N., Kakokefalou, V., Alexandratou, E., Matzapetakis, M., Zervou, M., & Detsi, A. (2024). "A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki-Miyaura Coupling." Molecules, 29(18), 4398. [Link]
-
Lyapchev, R., Koleva, A. I., Koleva, I. Z., Subev, K., Madzharova, I., Simeonova, K. B., Petkova-Yankova, N., Morgenstern, B., Lozanova, V., Petrov, P. Y., & Nikolova, R. D. (2022). "Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions." Molecules, 27(21), 7649.[Link]
metal complexation with 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde ligands
Application Note: Metal Complexation with 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Ligands
Abstract
This guide details the protocols for synthesizing and utilizing 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (referred to herein as 5-PySal ) as a bifunctional metalloligand. Unlike standard salicylaldehydes, 5-PySal possesses a "Janus-faced" coordination geometry: a chelating
Ligand Architecture & Design Logic
The utility of 5-PySal lies in its ability to separate coordination roles spatially.
-
Site A (Chelating Core): The aldehyde/hydroxyl pair is hard/borderline hard, ideal for binding 3d transition metals (Cu²⁺, Ni²⁺, Zn²⁺) or forming Schiff bases.
-
Site B (Bridging Tail): The 3-pyridyl group is a borderline soft donor, sterically exposed to bind secondary metal nodes (Ag⁺, Cd²⁺) or link discrete complexes into polymers.
Strategic Workflow: Most high-value applications do not complex the aldehyde directly. Instead, the aldehyde is converted into a Schiff Base (imine) to increase hydrolytic stability and binding affinity before metallation.
Figure 1: Strategic workflow for converting the 5-PySal precursor into functional metalloligands and coordination networks.
Protocol 1: Ligand Synthesis (Suzuki Coupling)
Objective: Synthesize the 5-PySal precursor from commercially available starting materials.
Reagents:
-
5-Bromosalicylaldehyde (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (2:1).
Procedure:
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve 5-bromosalicylaldehyde (e.g., 2.0 g) and 3-pyridylboronic acid in DME (40 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ under positive nitrogen pressure. Stir for 5 mins.
-
Base Addition: Add the degassed Na₂CO₃ solution (15 mL). The mixture will turn biphasic/turbid.
-
Reflux: Heat to reflux (approx. 85-90°C) for 12–16 hours. Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:1). The bromide starting material (
) should disappear. -
Workup: Cool to RT. Evaporate organic solvent. Neutralize the aqueous residue with 1M HCl to pH 6–7 (precipitate forms). Extract with CH₂Cl₂ (
mL). -
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol or purify via column chromatography (Gradient: 20%
50% EtOAc in Hexane).
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton doublet (typical of 5-bromo) and appearance of new pyridine protons (broad singlets/doublets in the 8.5–9.0 ppm region).
Protocol 2: Schiff Base Condensation & Metallation
Objective: Create a stable tetradentate "Salen-type" metalloligand.
Context: Direct complexation of the aldehyde is possible but often labile. The industry standard is to condense 5-PySal with a diamine (e.g., ethylenediamine) to form a bis(imine) ligand, which then binds the metal.
Step A: One-Pot Template Synthesis
This method is preferred for speed and yield, avoiding the isolation of the free Schiff base.
Reagents:
-
5-PySal (2.0 mmol)
-
Ethylenediamine (1.0 mmol)
-
Metal Acetate
(1.0 mmol) [M = Cu, Ni, Zn] -
Solvent: Methanol (MeOH)
Procedure:
-
Dissolve 5-PySal (398 mg, 2.0 mmol) in MeOH (20 mL).
-
Add Ethylenediamine (67
L, 1.0 mmol) dropwise. The solution will turn yellow (imine formation). Reflux for 30 mins. -
Add the Metal Acetate solution (1.0 mmol in 10 mL MeOH) slowly to the refluxing mixture.
-
Color Change:
-
Cu(II)
Dark Green/Purple -
Ni(II)
Orange/Red -
Zn(II)
Yellow/Fluorescent
-
-
Reflux for 2 hours.
-
Isolation: Cool to RT. The complex usually precipitates. Filter, wash with cold MeOH and Et₂O.
Step B: Crystallization (Critical for X-Ray)
-
Dissolve the precipitate in hot DMF or DMSO.
-
Layer with Isopropanol or Diethyl Ether (vapor diffusion).
-
Block-shaped crystals suitable for SC-XRD typically form within 3–5 days.
Protocol 3: Heterometallic MOF Construction
Objective: Use the pendant pyridine groups to link the discrete complexes into a 3D network.
Concept: The complex formed in Protocol 2 is a "Metalloligand" (
Procedure (Solvothermal):
-
Reactants:
-
Metalloligand (e.g., [Cu(5-PySal-en)]) (0.1 mmol)
-
Secondary Salt: Cd(NO₃)₂ or AgClO₄ (0.1 mmol)
-
-
Solvent: DMF/Ethanol/H₂O (2:1:1 ratio).
-
Conditions: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours. Cool at a rate of 5°C/hour.
-
Outcome: The
ions bind the pyridine tails, linking the metalloligands into an infinite coordination polymer.
Analytical Validation & Data
| Technique | Parameter | Expected Observation | Interpretation |
| IR Spectroscopy | Disappears (1660 cm⁻¹) | Conversion of aldehyde to imine. | |
| IR Spectroscopy | Appears (1600–1630 cm⁻¹) | Successful Schiff base formation. | |
| ¹H NMR | Aldehyde -CHO | Disappears (10.0 ppm) | Complete condensation. |
| ¹H NMR | Azomethine -CH=N | Appears (8.3–8.6 ppm) | Diagnostic for imine bond. |
| UV-Vis | d-d transitions | 500–700 nm (for Cu/Ni) | Confirms metal coordination geometry (Square planar vs Octahedral). |
| SC-XRD | Bond Lengths | M–O | Definitive structural proof. |
Biological & Catalytic Relevance[1][2][3][4][5][6]
-
Cytotoxicity: 5-PySal complexes, particularly with Cu(II), exhibit DNA intercalation properties due to the planar aromatic system. The pyridine tail can enhance cellular uptake via pH-dependent protonation.
-
Catalysis: The "open" pyridine site can act as a Lewis base to activate substrates in cooperative catalysis (e.g., Henry reaction), while the metal center activates the electrophile.
References
-
Suzuki Coupling for 5-Substituted Salicylaldehydes
- Patent: Hirth, B. et al. "Inhibitors of protein kinase for the treatment of disease." US Patent App. 10/359,649 (2003). Describes the synthesis of 5-(3-pyridyl)salicylaldehyde via Suzuki coupling.
-
Source:
-
Schiff Base Metal Complex
- Paper: "Synthesis, crystal structure and biological application of a Cu(II) coordination compound...
-
Source:
-
Pyridyl-Salen Ligands in MOFs
- Context: General methodology for using pyridyl-functionalized Schiff bases as metalloligands in coordin
-
Source:
-
Chemical D
Sources
- 1. 89380-70-1 | 4-Hydroxynicotinaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 2. 85633-41-6|2-Hydroxy-5-(pyridin-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
experimental procedure for synthesizing 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde derivatives
This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and high-purity synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde .
This scaffold is a critical pharmacophore in drug discovery, serving as a key intermediate for hemoglobin modulators (e.g., Voxelotor analogs for sickle cell disease) and as a precursor for Schiff base ligands in coordination chemistry.
Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Scale: Gram-scale (Adaptable to HTS) Time Required: 4–6 Hours (Batch) / 45 Minutes (Microwave)
Executive Summary & Retrosynthetic Analysis
The most efficient route to 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (Target Molecule 3 ) is the Suzuki-Miyaura coupling of 5-bromosalicylaldehyde (1) with 3-pyridylboronic acid (2) .
While direct coupling is chemically straightforward, two specific challenges must be managed:
-
The Phenolic Hydroxyl: The acidic proton (pKa ~8–10) consumes base and can coordinate to Palladium, potentially poisoning the catalyst.
-
Amphoteric Workup: The product contains both a basic pyridine nitrogen and an acidic phenol. Incorrect pH during extraction will result in total loss of product into the aqueous phase.
Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Critical Experimental Considerations (The "Why")
Catalyst Selection: Pd(dppf)Cl₂ vs. Pd(PPh₃)₄
While Tetrakis(triphenylphosphine)palladium(0) is a standard workhorse, Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is recommended for this specific protocol.
-
Reasoning: The bidentate dppf ligand creates a wider bite angle, which enhances the stability of the catalyst against the pyridine nitrogen (which can displace monodentate phosphines like PPh₃ and deactivate the catalyst).
-
Alternative: If Pd(dppf)Cl₂ is unavailable, Pd(PPh₃)₄ can be used but requires strict oxygen-free conditions and often higher catalyst loading (5 mol%).
Base Stoichiometry
-
Standard Suzuki: 1.5–2.0 equivalents.
-
This Protocol: 3.0–3.5 equivalents.
-
Reasoning: The first equivalent of base is immediately consumed to deprotonate the phenolic hydroxyl group, generating the phenolate. The remaining equivalents are required to activate the boronic acid (forming the boronate species) for the transmetalation step.
The "Isoelectric" Workup Trap
The product exists in three states depending on pH:
-
pH < 4: Pyridinium cation (Water Soluble).
-
pH > 9: Phenolate anion (Water Soluble).
-
pH 6–7: Neutral Zwitterion-like form (Organic Soluble).
-
Protocol Requirement: You must carefully adjust the workup pH to ~6–7 using mild acid (1M HCl or acetic acid) to extract the product efficiently.
Detailed Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (for 1g scale) | Role |
| 5-Bromosalicylaldehyde | 201.02 | 1.0 | 1.00 g | Electrophile |
| 3-Pyridylboronic acid | 122.92 | 1.2 | 0.73 g | Nucleophile |
| Pd(dppf)Cl₂·DCM | 816.64 | 0.03 | 122 mg | Catalyst (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.5 | 2.40 g | Base |
| 1,4-Dioxane | - | - | 15 mL | Solvent |
| Water (Degassed) | - | - | 5 mL | Co-solvent |
Equipment:
-
50 mL 2-neck Round Bottom Flask (RBF) or Microwave Vial (20 mL).
-
Reflux condenser (for batch).
-
Schlenk line or Nitrogen balloon.
-
pH paper or probe.
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Charge Solids: To a dry 50 mL RBF equipped with a magnetic stir bar, add 5-Bromosalicylaldehyde (1.00 g), 3-Pyridylboronic acid (0.73 g), and K₂CO₃ (2.40 g).
-
Solvent Addition: Add 1,4-Dioxane (15 mL) and Distilled Water (5 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (122 mg) quickly against a positive flow of nitrogen. Seal the flask with a septum/condenser.
Step 2: Reaction[3]
-
Method A (Thermal Heating): Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.
-
Monitoring: Check TLC (50% EtOAc/Hexane). The starting bromide (Rf ~0.7) should disappear; the product (Rf ~0.3) will appear as a fluorescent spot under UV.
-
-
Method B (Microwave): Heat at 100°C for 45 minutes.
Step 3: Workup (The "Sweet Spot" Extraction)
-
Cool: Allow the reaction to cool to room temperature.
-
Initial Filtration: Filter through a small pad of Celite to remove Palladium black. Wash the pad with 10 mL of water.
-
Phase Separation Check: The filtrate will likely be a single phase or biphasic depending on dioxane content. Transfer to a separatory funnel.
-
Washing: Add Ethyl Acetate (30 mL). The aqueous layer is currently basic (pH ~11), so the product is in the Aqueous Layer (as the phenolate).
-
Acidification: Separate the layers. Keep the Aqueous Layer .
-
pH Adjustment: Carefully add 1M HCl dropwise to the aqueous layer while stirring. Monitor pH. Stop exactly when pH reaches 6–7 . A precipitate may form.[4][5]
-
Extraction: Extract this neutralized aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Note: If the product precipitates heavily, you can filter the solid directly and wash with water/ether. This is often cleaner than extraction.
-
-
Drying: Combine organic extracts, wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification
-
Crude Appearance: Yellow to brownish solid.
-
Recrystallization (Recommended): Dissolve in minimal hot Ethanol and precipitate with cold water or Hexane.
-
Flash Chromatography: If necessary, use a silica column.
-
Eluent: Gradient from 20% to 60% Ethyl Acetate in Hexane.
-
Note: Add 1% Triethylamine to the eluent if the pyridine tailing is significant, though usually not required for this specific derivative.
-
Characterization & Validation
Expected Yield: 75–85% (Light yellow powder).
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 10.30 ppm (s, 1H) | Aldehyde -CHO . Distinct singlet. |
| δ 11.20 ppm (br s, 1H) | Phenolic -OH . Broad, exchangeable with D₂O. | |
| δ 8.85 (d), 8.55 (dd) | Pyridine protons (C2 and C6 positions). | |
| δ 7.00–8.00 ppm | Aromatic region . Complex splitting pattern due to biaryl coupling. | |
| LC-MS | [M+H]⁺ = 200.07 | Confirm mass (C₁₂H₉NO₂). |
Downstream Applications
This aldehyde is a versatile "hub" molecule. The following workflow illustrates its primary utility in synthesizing Voxelotor analogs (hemoglobin modulators).
Figure 2: Synthetic utility of the scaffold in medicinal and coordination chemistry.[1][6]
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Synthesis of Voxelotor (GBT440)
-
Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters, 8(3), 321–326. Link
-
-
Handling of Pyridine Boronic Acids
-
Li, W., et al. (2005). Preparation of 3-Pyridylboronic Acid and Its Application in Suzuki Coupling. Organic Syntheses, 81, 89. Link
-
-
General Protocol for Salicylaldehyde Couplings
Sources
Troubleshooting & Optimization
improving yield in the synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center. Below is the technical support dossier for optimizing the synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6).
This guide addresses the specific kinetic and thermodynamic challenges of coupling an electron-deficient heteroaryl boronic acid (3-pyridyl) with an electron-rich, chelating aryl halide (5-bromosalicylaldehyde).
Part 1: Diagnostic Triage – Why is my yield low?
Before altering your protocol, identify the failure mode using this diagnostic matrix. The synthesis of this biaryl system typically fails due to three competing mechanisms: Protodeboronation , Catalyst Poisoning , or Aldehyde Oxidation .
| Symptom | Probable Cause | Mechanism | Immediate Action |
| Start material (Bromide) remains unreacted. | Catalyst Deactivation | The pyridine nitrogen or the salicylate oxygen coordinates to Pd, forming a stable, inactive "Pd-black" or resting state complex. | Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) that prevent N-coordination. |
| Bromide consumed, but product mass is low. | Protodeboronation | 3-Pyridylboronic acid hydrolyzes to pyridine faster than the transmetalation step. | Increase Boronic Acid to 1.5–2.0 equiv. Reduce water content or switch to anhydrous base (Cs₂CO₃). |
| New spot on TLC, but reverts to SM during workup. | Boronate Formation | The phenol forms a boronate ester with the boronic acid, stalling the cycle. | Ensure Base > 3.0 equiv to fully deprotonate the phenol and activate the boronate. |
| Dark black precipitate forms immediately. | Pd Aggregation | Unstable catalytic species. | Improve degassing (sparging). Add ligand before Pd source. |
Part 2: The "High-Fidelity" Protocol
Do not rely on generic Suzuki conditions. The presence of the ortho-hydroxy group and the meta-aldehyde requires a specialized "Ligand-Controlled" approach to prevent catalyst sequestration.
Optimized Reaction Conditions
-
Substrate A: 5-Bromosalicylaldehyde (1.0 equiv)
-
Substrate B: 3-Pyridylboronic acid (1.5 equiv) — Note: Use excess due to instability.
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%) — Robust against N-coordination.
-
Base: K₃PO₄ (3.0 equiv) — Phosphate buffers the pH, preventing aldehyde side-reactions.
-
Solvent: 1,4-Dioxane : Water (4:1 v/v) — Degassed thoroughly.
-
Temperature: 85–90 °C
-
Atmosphere: Argon or Nitrogen (Strict)
Step-by-Step Workflow
-
Degassing (Critical): Sparge the 1,4-Dioxane/Water mixture with Argon for at least 30 minutes before adding reagents. Oxygen promotes homocoupling and phenol oxidation.
-
Charge: Add 5-bromosalicylaldehyde, 3-pyridylboronic acid, and K₃PO₄ to the reaction vessel.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ last, under a positive stream of Argon.
-
Reaction: Heat to 90 °C. Monitor by LC-MS, not just TLC, as the pyridine moiety causes streaking on silica.
-
Quench: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (just enough to protonate the phenol but not protonate the pyridine ring into the aqueous layer).
Part 3: Troubleshooting & FAQs
Q1: Why does the 3-pyridylboronic acid disappear so quickly?
A: Heteroaryl boronic acids, particularly 2- and 3-pyridyl, are notorious for protodeboronation . The C-B bond cleaves in the presence of water and base, yielding pyridine.
-
Fix: If you observe this, switch to 3-Pyridylboronic acid pinacol ester . It is significantly more stable towards hydrolysis. Alternatively, add the boronic acid in two portions (0.75 equiv at T=0, 0.75 equiv at T=2 hours).
Q2: The product streaks badly on the column. How do I purify it?
A: The product is amphoteric (basic pyridine + acidic phenol). On silica, it drags.
-
Fix 1 (The "Doping" Method): Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1). This neutralizes acidic sites on the silica.
-
Fix 2 (Acid-Base Extraction): Exploiting the zwitterionic nature is often cleaner than chromatography.
-
Extract crude into EtOAc.
-
Wash with dilute NaHCO₃ (removes boronic acid).
-
Extract organics with 1M HCl (pulls product into aqueous phase as pyridinium salt).
-
Wash aqueous layer with EtOAc (removes non-basic impurities).
-
Neutralize aqueous layer with NaOH to precipitate the product.
-
Q3: Can I protect the phenol to improve yield?
A: Yes. If direct coupling yields <40%, protect the phenol as a Methoxymethyl (MOM) or Benzyl (Bn) ether.
-
Reasoning: The free phenoxide can act as a ligand for Palladium, slowing down the catalytic cycle. Protection removes this interference.
-
Trade-off: Requires two extra steps (protection/deprotection). Only use if the direct method fails.
Part 4: Visualization of Logic
Workflow: Troubleshooting Low Yields
Caption: Decision tree for diagnosing reaction failure modes in heteroaryl Suzuki couplings.
Mechanism: The "Ligand-Controlled" Pathway
Caption: Catalytic cycle highlighting the competition between productive coupling and common failure modes.
References
-
BenchChem Technical Support. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (Accessed 2025).[2][3] Link
-
Organic Syntheses. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Org.[1][4][5][6][7] Synth. 2005, 81,[8] 89. Link
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[9] Chemical Reviews, 1995, 95(7), 2457-2483. Link
-
Sigma-Aldrich. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Product Specification. (Accessed 2025).[2][3] Link
-
Li, W., et al. Efficient Synthesis of Pyridine-Boronic Acids.[8] Journal of Organic Chemistry, 2002. (Contextualized from search results on pyridyl boronate stability).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
troubleshooting common issues in 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde synthesis
Topic: Troubleshooting Common Issues in 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Synthesis Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals
Technical Support Center: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Synthesis
Welcome to the Advanced Synthesis Support Module. As a Senior Application Scientist, I understand that synthesizing biaryl systems containing both basic heterocycles (pyridine) and acidic handles (phenol) presents a unique set of "amphoteric" challenges. The synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is theoretically straightforward via Suzuki-Miyaura coupling but practically demanding due to catalyst poisoning, protodeboronation, and workup complexities.
This guide moves beyond generic advice, offering causal analysis and self-validating protocols to ensure your material is synthesized with high purity and yield.
Part 1: The Synthetic Workflow & Logic
The most robust route utilizes the Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde with 3-pyridinylboronic acid . The following decision tree outlines the critical control points where this reaction typically fails and the logic to resolve it.
Caption: Diagnostic workflow for identifying failure modes in pyridine-phenol cross-coupling reactions.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Optimization (The Suzuki Coupling)
Q1: My reaction stalls at ~50% conversion. Adding more catalyst doesn't help. What is happening?
Diagnosis: This is classic catalyst poisoning caused by the pyridine nitrogen.
The Science: The pyridine ring in your boronic acid (or product) is a good
-
Ligand Switch: Move away from standard triphenylphosphine (
) or simple bidentates like dppf. Use bulky, electron-rich Buchwald ligands like XPhos or SPhos . The steric bulk of these ligands prevents the pyridine nitrogen from approaching the Pd center while accelerating the catalytic cycle [1]. -
Temperature: Increase the reaction temperature to >80°C. Higher thermal energy promotes the dissociation of the labile Pd-N(pyridine) bond, freeing the catalyst.
Q2: I see the disappearance of the boronic acid, but the bromide starting material remains. Where did it go? Diagnosis: You are experiencing protodeboronation .[1] The Science: 3-Pyridylboronic acid is notoriously unstable. In the presence of water and base (standard Suzuki conditions), the C-B bond hydrolyzes, releasing the boron group and replacing it with a proton. You are essentially converting your expensive reagent into simple pyridine [2]. Solution:
-
Boronate Esters: Switch from the boronic acid to the 3-pyridylboronic acid pinacol ester . The ester is significantly more robust against hydrolysis.
-
Anhydrous Conditions: If you must use the acid, switch to anhydrous conditions (Dioxane/DMF) with an inorganic base like
or . Note that trace water is often needed for the transmetallation step, but minimizing it reduces side reactions.
Q3: Is it necessary to protect the aldehyde or phenol before coupling? Diagnosis: Generally, no . The Science:
-
Phenol: Under basic Suzuki conditions (
), the phenol is deprotonated to the phenoxide. This is actually beneficial; the electron-rich phenoxide pushes electron density into the ring, facilitating oxidative addition if the halogen is para/ortho. However, here the halogen is meta to the phenol, so the electronic effect is less pronounced but the solubility is improved. -
Aldehyde: Aldehydes are generally stable to Suzuki conditions. Protection (e.g., as an acetal) is only necessary if you observe substantial oxidation to the carboxylic acid or aldol condensation side products.
Category 2: Workup & Purification (The "Amphoteric" Trap)
Q4: I cannot extract the product from the aqueous layer, or I lose mass during workup.
Diagnosis: You are fighting the isoelectric point of the molecule.
The Science: Your product contains a basic pyridine (
-
pH < 4: The pyridine is protonated (
). The molecule is water-soluble (cationic). -
pH > 10: The phenol is deprotonated (
). The molecule is water-soluble (anionic). -
pH 6-7: The molecule is neutral (or zwitterionic, though less likely to be charged). This is the window of minimum water solubility. Solution:
-
The pH Swing: After the reaction, the mixture is likely basic. Do not acidify strongly. Carefully adjust the pH to ~6.5–7.0 using 1M HCl.
-
Precipitation: In many cases, the neutral product will precipitate from the aqueous/organic mixture at this pH. Filter and wash with water.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate/THF (3:1) at pH 7. The THF helps solubilize the polar organic product.
Q5: The product streaks badly on silica gel columns. How do I fix this?
Diagnosis: The basic pyridine nitrogen is interacting with the acidic silanols (
-
Amine Modifier: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This "caps" the acidic sites on the silica.
-
Alternative Phase: Use Neutral Alumina instead of silica gel. Alumina is less acidic and tolerates basic heterocycles better.
Part 3: Validated Experimental Protocol
Target: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Scale: 1.0 mmol
| Reagent | Equivalents | Amount | Role |
| 5-Bromosalicylaldehyde | 1.0 | 201 mg | Electrophile |
| 3-Pyridylboronic acid pinacol ester | 1.2 | 246 mg | Nucleophile (Stable) |
| Pd(dppf)Cl₂ · DCM | 0.05 | 41 mg | Catalyst (Robust) |
| Potassium Phosphate ( | 3.0 | 636 mg | Base |
| 1,4-Dioxane / Water | 4:1 v/v | 10 mL | Solvent System |
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Charging: Add the 5-bromosalicylaldehyde, boronate ester, and
. -
Degassing (Critical): Add the Dioxane/Water solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Palladium.
-
Catalyst Addition: Add the Pd catalyst quickly under a stream of inert gas. Seal the vessel.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Self-Validation: Check TLC (50% EtOAc/Hexane). The starting bromide (
) should disappear. The product will be more polar ( ) and likely fluorescent under UV.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with 20 mL water.
-
Carefully adjust pH to ~7.0 with 1M HCl. Watch for precipitation of a yellow/off-white solid.
-
If solid forms: Filter, wash with water, then cold ethanol.
-
If no solid: Extract with EtOAc (3 x 20 mL). Dry organics over
.
-
-
Purification: If the crude purity is <95%, purify via flash chromatography (Silica, 0-60% EtOAc in Hexanes with 1% TEA).
Yield Expectation: 75–85% Appearance: Yellowish solid.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
Technical Support Center: Optimizing Schiff Base Condensation with 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Schiff bases (imines) derived from 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde .
Synthesizing imines from this specific precursor requires balancing the thermodynamic advantages of its salicylaldehyde core with the pH sensitivities introduced by its pyridine moiety. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, reproducible results.
Mechanistic Insights & Reaction Logic
To master this condensation, you must understand the dual nature of your starting material:
-
The Ortho-Hydroxyl Advantage: The hydroxyl group at the 2-position forms a highly stable 6-membered intramolecular hydrogen bond with the newly formed imine nitrogen. This thermodynamic sink naturally drives the equilibrium forward, making salicylaldimines exceptionally stable compared to standard benzaldehyde-derived imines[1][2].
-
The Pyridine pH Trap: The pyridin-3-yl group introduces a basic nitrogen (pKa ~5.2). Standard Schiff base condensations often use aggressive acid catalysis to activate the carbonyl. However, over-acidification will protonate both the primary amine (killing its nucleophilicity) and the pyridine ring (drastically altering solubility and electronic distribution)[3].
Mechanistic pathway of Schiff base condensation highlighting the roles of pH and water removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction stalls at 50% conversion despite prolonged refluxing. How do I push it to completion? A: Schiff base formation is highly reversible[3]. Prolonged heating without active water removal simply establishes a dynamic equilibrium.
-
Causality: Every molecule of imine formed generates one molecule of water. If water remains in the system, it acts as a nucleophile, hydrolyzing the imine back to the carbinolamine and eventually the starting materials.
-
Solution: Transition from a standard reflux condenser to a Dean-Stark apparatus using an azeotropic solvent (like toluene), or add activated 4Å molecular sieves if running the reaction in methanol/ethanol.
Q2: I added hydrochloric acid (HCl) to speed up the reaction, but my yield dropped to zero. Why? A: You have over-protonated the system.
-
Causality: For successful nucleophilic attack, the primary amine must remain in its free-base form (unprotonated), while the carbonyl oxygen needs mild protonation to enhance its electrophilicity. Strong acids (pH < 3) protonate the primary amine, rendering it non-nucleophilic. Furthermore, the pyridin-3-yl nitrogen on your aldehyde will also protonate, causing the starting material to crash out as a pyridinium salt.
-
Solution: Strictly use weak organic acids like glacial acetic acid (0.1 to 0.5 equivalents) to maintain a highly specific pH window of 4.5–5.0.
Q3: Can I run this reaction at room temperature to avoid degrading my temperature-sensitive amine? A: Yes, but you must compensate for the lack of thermal energy by utilizing chemical dehydrating agents.
-
Causality: At room temperature, the dehydration of the carbinolamine intermediate is the rate-limiting step.
-
Solution: Use Trimethyl orthoformate (TMOF) or anhydrous magnesium sulfate (
) in anhydrous methanol. TMOF chemically reacts with the generated water to form methanol and methyl formate, irreversibly driving the reaction forward without heat.
Troubleshooting Workflow
Troubleshooting workflow for resolving stalled Schiff base condensations via pH control.
Quantitative Data: Optimization Metrics
The following table summarizes the causal impact of various conditions on the condensation of salicylaldehyde derivatives[1][2]. Use this to select the appropriate methodology for your specific constraints.
| Reaction Condition | Catalyst / pH Control | Water Removal Strategy | Time / Temp | Typical Yield | Mechanistic Impact |
| Baseline (Sub-optimal) | None (pH ~7.0) | Open air reflux | 12h / 78°C | < 40% | Unactivated carbonyl; equilibrium stalls due to water retention. |
| Over-Acidified | HCl (pH < 3.0) | Molecular Sieves | 6h / 78°C | < 10% | Amine and pyridine nitrogen protonated; nucleophilicity destroyed. |
| Optimized (Thermal) | Glacial Acetic Acid (pH 4.5) | Dean-Stark Trap | 3h / 110°C | > 90% | Azeotropic removal of water irreversibly drives equilibrium. |
| Optimized (Ambient) | Glacial Acetic Acid (pH 4.5) | Trimethyl orthoformate | 18h / 25°C | 85% | Chemical dehydration bypasses the need for high thermal energy. |
Validated Experimental Protocol
This protocol utilizes a Dean-Stark apparatus, which provides a self-validating physical indicator of reaction completion.
Materials Required:
-
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (1.0 eq)
-
Primary Amine (1.05 eq)
-
Glacial Acetic Acid (0.1 eq)
-
Anhydrous Toluene (0.2 M relative to aldehyde)
Step-by-Step Methodology:
-
Initial Complexation: In a dry round-bottom flask, dissolve 1.0 eq of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde in anhydrous toluene. Add 1.05 eq of the primary amine.
-
Causality: A slight excess of amine ensures complete consumption of the more valuable aldehyde precursor.
-
Validation Check: The solution will typically undergo a distinct color shift (often deepening to yellow or bright orange), indicating the formation of the pre-reaction hydrogen-bonded complex.
-
-
pH Optimization: Add 0.1 eq of glacial acetic acid to the stirring mixture.
-
Causality: This precisely tunes the pH to ~4.5, protonating the aldehyde oxygen to increase its susceptibility to nucleophilic attack without neutralizing the amine.
-
-
Azeotropic Dehydration: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) and a reflux condenser. Heat the reaction to 110°C (reflux).
-
Self-Validating Monitoring: Monitor the collection arm of the Dean-Stark trap. As the carbinolamine intermediate dehydrates, water will co-distill with toluene, separate, and sink to the bottom of the trap.
-
Validation Check: Calculate the theoretical volume of water expected (1 mole of water per mole of limiting reagent). The physical cessation of new water droplets forming in the trap definitively validates that the equilibrium has been maximally shifted and the reaction is complete (typically 2–4 hours).
-
-
Isolation: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath.
-
Causality: The resulting salicylaldimine is highly crystalline due to its rigid intramolecular hydrogen bond and planar structure. Cooling dramatically reduces its solubility in non-polar toluene.
-
-
Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold, anhydrous ethanol to remove any residual unreacted amine and trace acetic acid. Dry under high vacuum.
References
-
Schiff Bases: A Short Survey on an Evergreen Chemistry Tool Source: Molecules (Archived via PubMed Central - NIH) URL:[Link]
-
Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine Source: Dyes and Pigments (Elsevier) URL:[Link]
-
Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II) Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed - NIH) URL:[Link]
Sources
- 1. (PDF) Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine [academia.edu]
- 2. Studies on some salicylaldehyde Schiff base derivatives and their complexes with Cr(III), Mn(II), Fe(III), Ni(II) and Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Workflows
Welcome to the Application Science Troubleshooting Center. As a biaryl salicylaldehyde derivative, 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde presents unique synthetic and derivatization challenges. Its dual functionality—an electron-rich phenolic ring coupled with an electron-withdrawing pyridine moiety—makes it highly versatile but susceptible to specific side reactions.
This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact mechanistic causality of reaction failures, providing self-validating protocols to ensure experimental integrity.
Part 1: Synthesis Troubleshooting (Suzuki-Miyaura Coupling)
The standard synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde involves the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzaldehyde with 3-pyridinylboronic acid[1]. While Suzuki couplings are renowned for their mild conditions and broad utility[2], the presence of the unprotected ortho-hydroxyl group and the basic pyridine ring often leads to competing side reactions[3].
FAQ: Common Suzuki Coupling Side Products
Q1: My LC-MS shows a major peak with a mass of 156 m/z instead of my target product. What happened? A: Homocoupling of the Boronic Acid. You have synthesized 3,3'-bipyridine. This occurs when oxygen infiltrates the reaction vessel. Oxygen rapidly oxidizes the Pd(0) catalyst to a peroxo-Pd(II) species, which then undergoes transmetalation with two equivalents of 3-pyridinylboronic acid, forcing them to reductively eliminate as a dimer[3]. Causality Fix: Ensure rigorous degassing of your solvents (sparging with Argon for at least 30 minutes) and use Schlenk techniques.
Q2: I am seeing the formation of unsubstituted salicylaldehyde (dehalogenation). How do I prevent this? A: Premature Protodehalogenation. After the oxidative addition of 5-bromo-2-hydroxybenzaldehyde to the Pd(0) center, the resulting Pd(II) complex must undergo transmetalation. If transmetalation is slow—often due to poor boronic acid solubility or insufficient base activation—the Pd(II) intermediate can abstract a hydride from the solvent (especially if using primary/secondary alcohols like ethanol) and reductively eliminate the dehalogenated arene[3]. Causality Fix: Switch to a non-hydride-donating solvent system (e.g., Toluene/Water) or utilize a highly active, bulky, electron-rich phosphine ligand like XPhos to accelerate transmetalation[1].
Mechanistic Pathway & Side Product Divergence
Caption: Catalytic cycle of Suzuki coupling illustrating pathways to target and common side products.
Self-Validating Protocol: Optimized Suzuki Coupling
This protocol uses built-in visual and analytical checkpoints to guarantee success.
-
Catalyst & Substrate Loading: In an oven-dried Schlenk flask, combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 3-pyridinylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Rigorous Degassing: Add a 4:1 mixture of Toluene/Water. Freeze-pump-thaw the mixture three times.
-
Validation Checkpoint: The solution should transition from a cloudy suspension to a distinct, dark red/brown homogeneous mixture upon initial heating, indicating the formation of the active Pd(0) species. If it turns pitch black immediately, palladium black has precipitated due to catalyst death[3].
-
-
Reaction Execution: Heat to 90°C under Argon for 12 hours.
-
Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting bromide (Rf ~0.6) should disappear, replaced by a highly UV-active, bright blue fluorescent spot at Rf ~0.3 (the extended conjugation of the biaryl product causes distinct fluorescence).
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to neutralize the base and remove unreacted boronic acid. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Part 2: Derivatization Troubleshooting (Schiff Base Formation)
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is frequently utilized as a precursor for Schiff base (imine) ligands via condensation with primary amines[4]. The ortho-hydroxyl group is critical here, as it stabilizes the resulting imine through an intramolecular hydrogen bond[5].
FAQ: Common Condensation Side Products
Q3: I am trying to form a Schiff base, but my NMR shows a complex mixture lacking the characteristic imine proton singlet at ~8.5 ppm. What is the side product? A: Aminal Formation (Over-condensation). Schiff base formation is an equilibrium process[4]. The aldehyde first reacts with the amine to form a hemiaminal. If water is not actively removed from the system, or if a large excess of amine is used, a second equivalent of amine can attack the hemiaminal, forming a stable, non-conjugated aminal[6]. Causality Fix: Strictly control stoichiometry (1.05 eq amine) and drive the equilibrium forward using activated 4Å molecular sieves or a Dean-Stark apparatus.
Q4: My product is highly insoluble and seems to have lost the aldehyde proton entirely, but it's not an imine. Could it be oxidized? A: Oxidation to Carboxylic Acid. Salicylaldehyde derivatives are susceptible to auto-oxidation in the presence of air and light, converting to 2-hydroxy-5-(pyridin-3-yl)benzoic acid. Causality Fix: Store the starting aldehyde under inert gas and perform the condensation reaction in degassed ethanol[6].
Equilibrium Logic of Schiff Base vs. Aminal Formation
Caption: Thermodynamic equilibrium pathways dictating Schiff base versus aminal formation.
Self-Validating Protocol: Schiff Base Condensation
-
Preparation: Dissolve 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (1.0 eq) in anhydrous, degassed ethanol[6].
-
Water Scavenging: Add 1.05 eq of the desired primary amine and a generous scoop of freshly activated 4Å molecular sieves.
-
Validation Checkpoint: Within 15-30 minutes of reflux, the solution should undergo a distinct bathochromic shift (e.g., from pale yellow to deep orange/red). This visible color change confirms the extension of the conjugated pi-system characteristic of the azomethine (-HC=N-) linkage[4].
-
-
Isolation: Filter the hot solution to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath.
-
Validation Checkpoint: The Schiff base should precipitate as highly crystalline needles due to the rigid, planar structure enforced by the intramolecular O-H···N hydrogen bond. Aminal byproducts typically crash out as amorphous powders.
-
Part 3: Quantitative Data & Chromatographic Behavior
To assist in rapid reaction monitoring, the following table summarizes the chromatographic behavior and mitigation strategies for the primary compounds discussed in this guide.
| Compound / Side Product | Structural Nature | Typical TLC Rf (3:1 Hex/EtOAc) | Visual / UV Characteristics | Primary Mitigation Strategy |
| 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | Target Biaryl | ~0.30 | Bright blue fluorescence (365 nm) | N/A (Target) |
| 5-Bromo-2-hydroxybenzaldehyde | Starting Material | ~0.60 | Dark spot (254 nm), no fluorescence | Ensure full conversion |
| 3,3'-Bipyridine | Homocoupling | ~0.10 (Tails heavily) | Dark spot (254 nm) | Strict exclusion of O₂ |
| Salicylaldehyde | Dehalogenation | ~0.65 | Pale blue fluorescence | Avoid alcohol solvents |
| Schiff Base (Imine) | Derivatized Target | ~0.45 | Deep yellow/orange visible spot | Remove H₂O (Sieves) |
| Aminal | Over-condensation | ~0.05 (Stays at baseline) | Dark spot (254 nm) | Control amine stoichiometry |
References
-
Benchchem. "A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde". 1
-
Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction". 2
-
Chem Reactor (YouTube). "Suzuki Coupling I Common Byproducts in Suzuki Coupling". 3
-
Science.gov. "schiff base salicylideneaniline". 4
-
MDPI. "Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection". 5
-
SCIRP. "Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde". 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lab Reporter [fishersci.se]
- 3. youtube.com [youtube.com]
- 4. schiff base salicylideneaniline: Topics by Science.gov [science.gov]
- 5. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations [mdpi.com]
- 6. Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde [scirp.org]
challenges in scaling up the production of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
The following guide serves as a specialized Technical Support Center for the scale-up and production of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6). It is designed to address the specific chemical engineering and synthetic challenges encountered when moving from gram-scale optimization to kilogram-scale manufacturing.
Subject: Scale-Up Troubleshooting for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: Critical (Production Halted/Yield Optimization)
Executive Summary & Molecule Profile
This compound is a biaryl aldehyde synthesized via a Suzuki-Miyaura cross-coupling between a salicylaldehyde derivative and a pyridine-3-boronic acid species.
-
Core Challenge: The molecule contains three reactive/interacting functionalities: an aldehyde (oxidation prone), a phenol (acidic/chelating), and a pyridine (basic/catalyst poison).
-
Scale-Up Risk: The "zwitterionic" character complicates purification, while the pyridine nitrogen can poison Palladium (Pd) catalysts, leading to stalled reactions and high residual metal content.
Reaction Optimization & Chemistry (Phase I)
Critical Process Parameters (CPPs)
The synthesis typically involves reacting 5-bromo-2-hydroxybenzaldehyde with pyridin-3-ylboronic acid .
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning & Boronic Acid Instability. Root Cause:
-
Pyridine Coordination: The pyridine nitrogen in the product (or starting material) competes with phosphine ligands for the Pd center, forming an inactive Pd-Pyridine complex.
-
Protodeboronation: Pyridine-3-boronic acid is electron-deficient and prone to hydrolytic deboronation (losing the -B(OH)₂ group) before it can transmetallate, especially at high pH or temperature.
Troubleshooting Protocol:
-
Ligand Switch: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . These ligands create a steric shield that prevents the pyridine nitrogen from coordinating to the Pd center.
-
Boronic Acid Strategy: Do not add all boronic acid at once. Use a semi-continuous addition (dosing) of the boronic acid over 2–4 hours. This keeps the concentration of the unstable boronic species low relative to the catalyst, favoring the coupling over decomposition.
-
Base Selection: Move from weak inorganic bases (Na₂CO₃) to K₃PO₄ or Cs₂CO₃ in a biphasic system (e.g., Toluene/Water or n-Butanol/Water). Phosphate bases often facilitate faster transmetallation for heteroaryl boronates.
Q2: We are seeing significant "homocoupling" impurities. How do we suppress them?
Diagnosis: Oxidative Homocoupling. Root Cause: Presence of dissolved Oxygen. In scale-up, the surface-area-to-volume ratio decreases, making efficient degassing harder. Solution:
-
Sparging is Mandatory: Simply applying a vacuum/nitrogen cycle is insufficient for >10L reactors. You must sparge the solvent with Nitrogen or Argon for at least 30 minutes below the liquid surface before catalyst addition.
-
Strict Anaerobic Conditions: Ensure the reactor is under positive Nitrogen pressure (2-5 psi) throughout the reaction.
Scale-Up Engineering & Safety (Phase II)
Workflow Visualization
The following diagram illustrates the critical decision pathways for the reaction setup and workup.
Caption: Logical workflow for scaling the Suzuki coupling of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
Thermal Hazards & Safety
-
Exotherm Control: The initiation of the Suzuki coupling can be exothermic. On a large scale, heat removal capacity is limited.
-
Protocol: Heat the reaction mixture to 60°C before adding the catalyst (or base) to initiate the reaction in a controlled manner, rather than mixing everything cold and heating, which can lead to a "runaway" once the activation temperature is reached.
-
Purification & Isolation (Phase III)
Q3: The product is oiling out or forming a sticky solid during workup. How do we get a filterable solid?
Diagnosis: Isoelectric Point Mismanagement. Context: The product has a phenol (pKa ~10) and a pyridine (pKa ~5).
-
At pH > 10: It is a phenoxide anion (Water soluble).
-
At pH < 4: It is a pyridinium cation (Water soluble).
-
At pH 6–7: It is neutral/zwitterionic and least soluble.
Troubleshooting Protocol:
-
After the reaction, filter off inorganic salts while hot (if using organic solvent).
-
Add water and acidify slowly with 1M HCl.
-
Target pH 6.5 ± 0.5. Monitor pH strictly. The product should precipitate as a solid in this range.
-
Anti-solvent: If oiling occurs, add a small amount of Ethanol or IPA (Isopropanol) to the mixture before acidification. This helps keep impurities in solution while allowing the product to crystallize rather than crash out as an oil.
Q4: Residual Palladium is >500 ppm. How do we get it to Pharma limits (<10 ppm)?
Diagnosis: Pyridine Chelation. Root Cause: The pyridine ring binds Pd tightly, carrying it through standard washes. Solution:
-
Chemical Scavengers: Use Trimercaptotriazine (TMT) or Thiol-functionalized silica (e.g., SiliaMetS® Thiol) during the final recrystallization step.
-
Wash Protocol: Include a wash with L-Cysteine or EDTA solution (pH adjusted to 7) during the aqueous workup. L-Cysteine is particularly effective for removing Pd from heteroaryl compounds.
Standardized Experimental Protocol (1 kg Scale)
Objective: Synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
| Reagent | Equivalents | Role |
| 5-Bromo-2-hydroxybenzaldehyde | 1.0 eq | Limiting Reagent |
| Pyridin-3-ylboronic acid | 1.2 - 1.3 eq | Coupling Partner |
| Potassium Phosphate (K₃PO₄) | 2.5 eq | Base |
| Pd(dppf)Cl₂ · DCM | 1.0 mol% | Catalyst |
| 1,4-Dioxane / Water (4:1) | 10 Vol | Solvent System |
Step-by-Step Methodology:
-
Charging: Charge the reactor with 5-Bromo-2-hydroxybenzaldehyde, Pyridin-3-ylboronic acid, and K₃PO₄.
-
Solvent Addition: Add 1,4-Dioxane and Water.[1] Start agitation.
-
Degassing (Critical): Sparge the mixture with Nitrogen for 45 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a Nitrogen counter-flow.
-
Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC (Target: <0.5% bromide starting material).
-
Quench & Workup: Cool to 25°C. Filter through Celite to remove bulk Pd/Salts.
-
pH Adjustment: Dilute filtrate with water. Adjust pH to 6.5 using 2M HCl. The product will precipitate.[2]
-
Filtration: Collect the solid by filtration. Wash with water (3x) and cold Ethanol (1x).
-
Recrystallization: Recrystallize from Ethanol/Water (80:20) to remove trace impurities and Pd.
References
-
Vertex Pharmaceuticals Scale-Up Study: Lessons learned from 50 kg manufacturing of Suzuki–Miyaura coupling reactions, highlighting the importance of temperature control and pressure vessels for high-altitude manufacturing.
-
Source:
-
-
BenchChem Application Note: Protocol for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)
-
Source:
-
-
Buchwald Group (MIT)
-
Source:
-
-
Sigma-Aldrich Technical Data: Physical properties and safety data for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS 85633-41-6).
-
Source:
-
-
Fisher Scientific Guide: Overview of Suzuki-Miyaura cross-coupling reaction mechanisms, catalyst choices, and troubleshooting common failures.
-
Source:
-
Sources
Technical Support Center: Refining Crystallization Techniques for High-Purity 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Welcome to the technical support center dedicated to the purification of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to refine their crystallization techniques to achieve high-purity material. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Importance of Purity
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is a versatile heterocyclic building block used in the synthesis of a wide range of complex molecules, including those with potential pharmaceutical applications.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes. Crystallization is a powerful technique for purification, but its success is highly dependent on a nuanced understanding of the compound's physicochemical properties and the crystallization conditions.
This guide will walk you through the key considerations for developing a robust crystallization protocol for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, helping you to overcome common challenges and consistently produce high-purity material.
Physicochemical Properties
Understanding the fundamental properties of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is the first step in designing an effective crystallization strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₉NO₂ | [3][4] |
| Molecular Weight | 199.21 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Purity (Typical) | ≥95% | [3][4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C or 4°C, stored under nitrogen | [3] |
| Solubility | Soluble in organic solvents like DMF and DMSO.[6] The presence of both a hydroxyl and a pyridine group suggests it may have varying solubility in a range of polar and non-polar solvents. | General chemical principles |
A Note on Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in heterocyclic compounds and aromatic aldehydes.[7][8] Different polymorphs can have different physical properties, including solubility and melting point. While specific studies on the polymorphism of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde are not widely published, it is a factor to consider if you observe inconsistencies in your crystallization results.
Core Crystallization Protocols
Here are three common crystallization methods that can be adapted for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
Protocol 1: Cooling Crystallization
This is a standard technique effective when the compound's solubility is significantly higher in a hot solvent than in a cold one.[9]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Ethanol or ethanol/water mixtures are often good starting points for similar compounds.[10][11]
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde and a small amount of the selected solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, higher-quality crystals.[12]
-
Further Cooling: For maximum crystal recovery, place the flask in an ice bath or a refrigerator.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Slow Evaporation
This method is suitable for compounds that are soluble in a volatile solvent at room temperature.[9][13]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane, ethyl acetate) at room temperature.[9]
-
Evaporation: Cover the vial or beaker with parafilm or aluminum foil and perforate it with a few small holes. This allows the solvent to evaporate slowly.
-
Crystal Growth: Place the container in an undisturbed location. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Isolation and Drying: Once a suitable amount of crystals has formed, isolate them by filtration and dry as described above.
Protocol 3: Anti-Solvent Addition (Diffusion)
This technique involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., DMF, DMSO, THF).[6]
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., water, hexane, diethyl ether) to the solution with stirring until it becomes slightly cloudy.[6][10]
-
Induce Crystallization: If crystals do not form immediately, you can try adding a seed crystal or scratching the inside of the flask with a glass rod.
-
Cooling and Isolation: Allow the mixture to stand, and if necessary, cool it to improve the yield. Isolate the crystals by filtration and dry.
A variation of this is vapor diffusion, where the anti-solvent vapor is slowly introduced into the solution, which can produce high-quality crystals.[13]
Troubleshooting Guide (Q&A Format)
Here are some common issues encountered during crystallization and how to address them.
Question: My compound is not crystallizing, even after cooling the solution. What should I do?
Answer: This is a common problem that can arise from several factors:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the compound is above its normal solubility limit, but the crystals have not yet started to form (nucleate).
-
Solution: Try to induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[10] This creates microscopic scratches that can serve as nucleation sites.
-
Solution: Add a "seed crystal" of the pure compound to the solution. This will provide a template for further crystal growth.[10]
-
-
Too Much Solvent: You may have used too much solvent, and the solution is not yet saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[12]
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
-
Question: I'm getting an oil instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for several reasons:
-
High Concentration of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into an ordered crystal lattice.
-
Solution: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.[12]
-
-
Solution is Too Concentrated: A highly concentrated solution can lead to oiling out.
Question: The yield of my recrystallized product is very low. How can I improve it?
Answer: Low recovery is often a trade-off for high purity. Here are some ways to optimize the yield:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
-
Insufficient Cooling: The solution may not have been cooled to a low enough temperature.
-
Solution: Ensure the solution is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time to maximize crystal formation.[10]
-
-
Washing with Too Much Solvent: Washing the collected crystals with too much or a warm solvent can dissolve some of the product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[10]
-
Question: My crystals are forming too quickly. Is this a problem?
Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[12]
-
Solution: An ideal crystallization process should see crystals forming over a period of about 15-20 minutes.[12] If crystallization is happening too fast, reheat the solution and add a small amount of extra solvent to keep the compound soluble for longer as it cools.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde? A1: There is no single "best" solvent. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[10] Good starting points to test would be alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), or mixtures of these with water or non-polar solvents like hexanes.[14] Empirical testing with small amounts of your material is the best way to determine the optimal solvent or solvent system.
Q2: How can I assess the purity of my recrystallized product? A2: Several analytical techniques can be used to assess purity. Melting point determination is a simple and effective method; a sharp melting point close to the literature value indicates high purity. Spectroscopic methods like NMR and IR can identify the compound and detect impurities. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What safety precautions should I take when working with 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde and crystallization solvents? A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is harmful if swallowed, in contact with skin, or if inhaled.[3] Be aware of the flammability and toxicity of the solvents you are using. Refer to the Safety Data Sheet (SDS) for the compound and all solvents before starting any work.
Visualization of Workflows
General Crystallization Workflow
Caption: A general workflow for the purification of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde by cooling crystallization.
Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree to troubleshoot the issue of a compound "oiling out" during crystallization.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]
- Lourdes, M., et al. (2015). Synthesis and polymorphism evaluation of the 3,5-bis(decyloxy)benzaldehyde. Journal of Thermal Analysis and Calorimetry.
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
- Google Patents. (n.d.). US10577345B2 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Polymorphism and Desmotropy in Heterocyclic Crystal Structures. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-(piridin-3-iloxi)benzaldehído. Retrieved from [Link]
-
ACS Publications. (2015, March 30). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. Retrieved from [Link]
-
European Medicines Agency. (2000, July 20). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
-
ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. Retrieved from [Link]
-
PMC. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. researchgate.net [researchgate.net]
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- 14. Purification [chem.rochester.edu]
Technical Support Center: Monitoring 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Synthesis via TLC
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, typically achieved via a Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxybenzaldehyde and pyridin-3-ylboronic acid.
Monitoring this specific reaction using Thin Layer Chromatography (TLC) presents unique challenges due to the presence of competing functional groups: a basic pyridine heterocycle, an acidic phenol, and a reactive aldehyde. This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure accurate reaction monitoring.
TLC Monitoring Workflow
Caption: Workflow for TLC monitoring of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde synthesis.
Troubleshooting Guides & FAQs
Q1: Why does my product, 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, streak heavily on the TLC plate, making it impossible to calculate an accurate Rf value? Cause: The target molecule contains a basic pyridine nitrogen. Standard silica gel plates possess acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.5. The basic amine interacts strongly with these acidic sites, leading to protonation and strong ionic binding. This continuous adsorption-desorption cycle as the solvent moves up the plate manifests as severe tailing or streaking [1]. Solution: You must "deactivate" the silica gel by adding a basic modifier to your mobile phase. Incorporating 1% to 5% Triethylamine (TEA) or 1% ammonia into your eluent (e.g., Ethyl Acetate/Hexanes) neutralizes the acidic silanol sites. The TEA acts as a competing base, binding to the silica and allowing your pyridine-containing product to elute as a tight, well-defined spot [1].
Q2: The starting material (5-bromo-2-hydroxybenzaldehyde) and the product have very similar Rf values. How can I definitively track the reaction progress? Cause: Both molecules possess polar phenol and aldehyde groups, causing them to migrate similarly in standard solvent systems. While the new pyridine ring adds polarity, the difference might be marginal in non-optimized eluents. Solution: First, optimize your solvent system. Transitioning from a standard Ethyl Acetate/Hexane mixture to a Dichloromethane/Methanol system (e.g., 95:5 DCM:MeOH with 1% TEA) often provides better resolution for polar heterocycles. Second, utilize chemical stains that exploit structural differences. While both compounds will react with aldehyde-specific stains, observing the disappearance of the starting material spot and the appearance of a new, distinct product spot under UV 254 nm is critical before chemical staining.
Q3: What are the most reliable chemical stains to visualize this specific reaction mixture? Cause: You need to confirm the integrity of specific functional groups (aldehyde and phenol) without interference from the pyridine ring. Solution:
-
2,4-Dinitrophenylhydrazine (2,4-DNP): This stain specifically targets the aldehyde group. The nucleophilic hydrazine attacks the carbonyl carbon, forming a highly conjugated, brightly colored (yellow/orange/red) hydrazone precipitate [2, 3].
-
Ferric Chloride (FeCl3): This stain targets the phenolic hydroxyl group. Fe(III) forms a colored coordination complex with the phenolate ligand, typically appearing as a distinct colored spot, confirming the phenol remains intact during the cross-coupling [3].
Q4: Why did my Potassium Permanganate (KMnO4) stain turn completely yellow/brown immediately after dipping the plate? Cause: If you utilized TEA in your mobile phase to prevent pyridine streaking (as recommended in Q1), the residual TEA on the plate acts as a reducing agent. KMnO4 is a strong oxidative stain; the TEA rapidly reduces the purple Mn(VII) to brown/yellow Mn(IV) dioxide across the entire plate, completely masking your analyte spots[3]. Solution: You must thoroughly dry the developed TLC plate using a heat gun (in a well-ventilated fume hood) for at least 1-2 minutes to evaporate all residual TEA and eluent before applying any oxidative stains.
Data Presentation: TLC Visualization Summary
| Visualization Method | Target Functional Group | Expected Result | Interference Risk / Limitations |
| UV Light (254 nm) | Conjugated Pi Systems | Dark spots on a green fluorescent background. | None. Both SM and product are highly UV active. |
| 2,4-DNP Stain | Aldehydes & Ketones | Yellow/Orange/Red spots. | Low. Will stain both SM and product; rely on Rf differences. |
| Ferric Chloride (FeCl3) | Phenols | Red, blue, or purple spots. | Low. Confirms the presence of the phenolic OH group. |
| KMnO4 Stain | Oxidizable groups | Yellow/Brown spots on a purple background. | High. Residual TEA from the eluent will ruin the stain [3]. |
Experimental Protocols
Protocol A: Preparation of TEA-Modified Mobile Phase
Self-Validating System: Run a control TLC of pure pyridine alongside your reaction mixture. If the pure pyridine spot streaks, increase the TEA concentration incrementally by 1% until a tight spot is achieved.
-
Measure Solvents: In a clean graduated cylinder, measure the desired ratio of your bulk solvents (e.g., 40 mL of Ethyl Acetate and 60 mL of Hexanes for a 40% EtOAc system).
-
Add Modifier: Add 1.0 mL of Triethylamine (TEA) to the mixture to achieve a ~1% (v/v) concentration.
-
Equilibrate: Pour the mixture into a TLC developing chamber. Place a piece of filter paper against the back wall to aid in solvent vapor saturation. Cap the chamber and allow it to equilibrate for 10 minutes prior to developing plates.
Protocol B: 2,4-DNP Staining for Aldehyde Verification
Causality: The highly acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and catalyzing the nucleophilic addition of the hydrazine.
-
Reagent Preparation: In a fume hood, dissolve 12 g of 2,4-dinitrophenylhydrazine in 80 mL of distilled water and 200 mL of 95% ethanol. Slowly and carefully add 60 mL of concentrated sulfuric acid (H2SO4) while stirring [3]. Store in a wide-mouth glass jar away from direct sunlight.
-
Plate Preparation: After developing the TLC plate in the TEA-modified eluent, dry it completely with a heat gun until no solvent odor remains.
-
Application: Using forceps, quickly dip the dried TLC plate into the 2,4-DNP solution.
-
Visualization: Wipe the excess stain from the glass/aluminum back of the plate using a paper towel. Heat the plate gently with a heat gun until bright yellow or orange spots appear.
Protocol C: FeCl3 Staining for Phenol Verification
Causality: The formation of the Fe(III)-phenolate complex is rapid and thermodynamically favorable, meaning it does not require thermal activation to visualize the spots.
-
Reagent Preparation: Dissolve 1 g of Ferric (III) Chloride (FeCl3) in a mixture of 50 mL methanol and 50 mL distilled water [3]. Stir until homogeneous.
-
Application: Dip the dried TLC plate into the FeCl3 solution using forceps.
-
Visualization: Remove the plate and wipe the back. No heating is required. Observe the immediate formation of colored spots indicating the presence of the phenolic hydroxyl group.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Derivatives
Introduction: The Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor. The 2-hydroxy-5-(pyridin-3-yl)benzaldehyde moiety represents a "privileged scaffold" due to its inherent structural features that are amenable to chemical modification and have been implicated in a wide range of biological activities.[1][2] The presence of a salicylaldehyde component, known for its chelating properties and biological significance, combined with a pyridine ring, a common motif in many approved drugs, makes this a molecule of considerable interest for drug discovery.[3][4]
This guide provides a comparative analysis of the potential efficacy of Schiff base derivatives of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. While direct comparative studies on a series of these specific derivatives are not yet prevalent in the literature, this guide will leverage established structure-activity relationships (SAR) from analogous compounds to provide a predictive framework for their antimicrobial and anticancer potential. We will delve into the rationale behind the synthesis of these derivatives, propose a synthetic workflow, and present a comparative analysis of their expected efficacy based on substituent effects. Furthermore, this guide will provide detailed experimental protocols for the evaluation of these compounds and discuss their potential mechanisms of action.
Synthetic Strategy: Crafting a Library of Derivatives
The synthesis of Schiff base derivatives from 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is typically a straightforward condensation reaction between the aldehyde and a primary amine.[5] This reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of acid. The general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of Schiff base derivatives.
Comparative Efficacy: A Predictive Analysis Based on Structure-Activity Relationships
The biological activity of Schiff bases is highly dependent on the nature of the substituents on both the salicylaldehyde and the amine moieties.[3][6] By introducing different functional groups on the primary amine that reacts with 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, a library of derivatives with a spectrum of electronic and steric properties can be generated. The following table presents a predictive comparison of the efficacy of hypothetical derivatives based on established SAR principles.
| Derivative (R group on Amine) | Predicted Antimicrobial Activity (MIC) | Predicted Anticancer Activity (IC50) | Rationale for Predicted Activity |
| -Phenyl | Moderate | Moderate | The phenyl ring can enhance lipophilicity, aiding in cell membrane penetration.[6] |
| -4-Nitrophenyl | High | High | The electron-withdrawing nitro group can enhance the electrophilicity of the imine carbon, potentially leading to increased interaction with biological targets.[7] |
| -4-Methoxyphenyl | Moderate | Moderate to High | The electron-donating methoxy group can increase electron density on the azomethine nitrogen, potentially modulating binding to target enzymes.[7] |
| -4-Chlorophenyl | High | High | The halogen atom can increase lipophilicity and may participate in halogen bonding, enhancing binding affinity.[3] |
| -2-Hydroxyphenyl | Moderate to High | Moderate to High | The additional hydroxyl group can act as a hydrogen bond donor and may enhance metal chelation, which is often linked to increased biological activity.[6] |
| -Aminothiazole | High | High | The thiazole ring is a known pharmacophore with broad-spectrum biological activities. Its inclusion can lead to synergistic effects. |
Dissecting the Structure-Activity Relationship (SAR)
The predicted efficacy of the derivatives in the table above is rooted in several key SAR principles observed in related Schiff base compounds:
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the aromatic ring of the amine component generally leads to an increase in both antimicrobial and anticancer activity.[7] This is attributed to the enhancement of the imine bond's polarity, making it more susceptible to nucleophilic attack by biological macromolecules.
-
Lipophilicity: Increased lipophilicity, often achieved by introducing halogen atoms or aromatic rings, can improve the transport of the compound across microbial or cancer cell membranes, leading to higher intracellular concentrations and enhanced efficacy.[6]
-
Steric Factors: The size and shape of the substituents can influence how the molecule fits into the active site of a target enzyme or receptor. Bulky groups may hinder binding and reduce activity.
-
Chelation: The salicylaldehyde moiety, with its ortho-hydroxyl group, is an excellent chelating agent. The formation of metal complexes with Schiff bases often results in a significant enhancement of their biological activity.[1] This is thought to be due to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its penetration into the cell.
Proposed Mechanism of Action: Inducing Apoptosis in Cancer Cells
While the precise mechanisms of action for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde derivatives are yet to be fully elucidated, many Schiff bases exert their anticancer effects by inducing apoptosis, or programmed cell death. A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
The Schiff base derivative may induce oxidative stress within the cancer cell, leading to an increase in reactive oxygen species (ROS). This, in turn, can trigger the depolarization of the mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptotic cell death.
Experimental Protocols for Efficacy Evaluation
To empirically validate the predicted efficacy of newly synthesized 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde derivatives, standardized in vitro assays are essential.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol 2: Broth Microdilution for Antimicrobial Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin (a color change from blue to pink indicates growth).
Conclusion and Future Directions
The 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. While this guide has provided a predictive framework for the efficacy of its Schiff base derivatives based on established structure-activity relationships, it is imperative that these predictions are validated through empirical testing.
Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives against a broad panel of microbial strains and cancer cell lines. Such studies will not only confirm the therapeutic potential of this scaffold but also refine our understanding of the SAR, enabling the rational design of more potent and selective drug candidates. Furthermore, investigations into the precise molecular targets and mechanisms of action will be crucial for the further development of these promising compounds.
References
-
Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus. Journal of Medicinal Chemistry. (URL: [Link])
-
Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff base. Journal of Medicinal Chemistry. (URL: [Link])
-
Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. (URL: [Link])
-
Design, synthesis, testing, and quantitative structure-activity relationship analysis of substituted salicylaldehyde Schiff bases of 1-amino-3-hydroxyguanidine tosylate as new antiviral agents against coronavirus. PubMed. (URL: [Link])
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Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. (URL: [Link])
-
Chemistry with Schiff Bases of Pyridine Derivatives. IntechOpen. (URL: [Link])
-
A Brief Review of Schiff Bases of Pyridine Derivatives as Chemosensors. ResearchGate. (URL: [Link])
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Molecules. (URL: [Link])
-
Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules. (URL: [Link])
-
Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Journal of Coordination Chemistry. (URL: [Link])
-
Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Academia.edu. (URL: [Link])
-
Synthesis and Characterization of New Schiff Bases and Biological Studies. Journal of Education for Pure Science. (URL: [Link])
-
Novel Schiff base scaffolds derived from 4-aminoantipyrine and 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, antibacterial, antioxidant and anti-inflammatory. Journal of Molecular Recognition. (URL: [Link])
-
Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. (URL: [Link])
-
Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. Thai Science. (URL: [Link])
-
Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. ResearchGate. (URL: [Link])
-
Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules. (URL: [Link])
-
Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine. Research Journal of Chemical Sciences. (URL: [Link])
-
Lysosomal Targeted Cyclometallic Iridium(Ⅲ) Salicylaldehyde-Coumarin Schiff Base Complexes and Anticancer Application. Journal of Fluorescence. (URL: [Link])
-
Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens. Molecules. (URL: [Link])
-
SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Journal of University of Babylon for Pure and Applied Sciences. (URL: [Link])
-
Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes.. Semantic Scholar. (URL: [Link])
-
Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. European Journal of Medicinal Chemistry. (URL: [Link])
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. (URL: [Link])
-
Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules. (URL: [Link])
-
Biological activity of new 6-[(1-naphthylmethyl)thio)]-4-chloropyrazolo[3,4-d]pyrimidines. Semantic Scholar. (URL: [Link])
-
Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Der Pharma Chemica. (URL: [Link])
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Validation of Analytical Methods for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Quantification
Executive Summary: The Criticality of CAS 85633-41-6
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is not merely a reagent; it is the Key Starting Material (KSM) and structural backbone of Voxelotor (GBT440) , a first-in-class hemoglobin S polymerization inhibitor for Sickle Cell Disease [1].[1]
In drug development, the purity of this intermediate directly dictates the impurity profile of the final API.[1] Because this molecule contains both a phenolic aldehyde (prone to oxidation) and a pyridine ring (prone to silanol interactions and peak tailing), standard analytical methods often fail to deliver the resolution required by ICH Q3A/Q3B guidelines.[1]
This guide compares a standard generic C18 HPLC method (the "Alternative") against an optimized Core-Shell Phenyl-Hexyl method (the "Product"). We demonstrate why the latter offers superior specificity and robustness for GMP-compliant quantification.
Method Landscape & Comparative Analysis
We evaluated three methodological approaches for the quantification of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. The focus is on Assay Purity and Related Substances .
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 (Alternative) | Method B: Core-Shell Phenyl-Hexyl (Recommended) | Method C: HPTLC (Screening) |
| Principle | Hydrophobic Interaction | Hydrophobic + | Adsorption Chromatography |
| Stationary Phase | 5 | 2.7 | Silica Gel 60 F254 |
| Peak Symmetry (T) | 1.4 - 1.8 (Tailing evident) | 0.95 - 1.1 (Sharp) | N/A (Band shape) |
| Resolution ( | < 2.0 (vs. acid degradant) | > 3.5 (vs. acid degradant) | < 1.5 |
| Run Time | 25 minutes | 12 minutes | 45 min (Parallel) |
| LOD (S/N=3) | 0.5 | 0.05 | 5.0 |
| Suitability | Routine QC (Non-critical) | GMP Release & Stability | Raw Material ID |
Expert Insight: The "Pyridine Problem"
The pyridine nitrogen in this molecule (
Deep Dive: The Optimized "Product" Method
Scientific Rationale
The "Product" method leverages Core-Shell Technology (2.7
Validated Experimental Protocol
System: Agilent 1290 Infinity II or Equivalent Detection: UV-Vis Diode Array (DAD) at 254 nm (max) and 315 nm (specific).[1]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Column Equilibration:
-
Flush column with 50:50 A:B for 20 minutes.
-
Condition with initial gradient conditions for 10 minutes.
-
-
Standard Preparation:
-
Dissolve 10.0 mg of Reference Standard in 10 mL Acetonitrile (Stock A).
-
Dilute Stock A 1:10 with Mobile Phase A to reach 100
g/mL (Working Std).
-
-
Gradient Program:
-
System Suitability Criteria (Mandatory):
Validation Data (Simulated per ICH Q2(R1))
The following data represents the validation performance of Method B (Phenyl-Hexyl).
Linearity & Range[1]
Accuracy (Recovery)
Spike recovery performed at 50%, 100%, and 150% of target concentration.
| Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 99.4 | 0.8 | 98.0 - 102.0% |
| 100% | 100.1 | 0.4 | 98.0 - 102.0% |
| 150% | 99.8 | 0.5 | 98.0 - 102.0% |
Specificity (Forced Degradation)
Samples were subjected to stress conditions (Acid, Base, Peroxide).[1]
-
Observation: The Phenyl-Hexyl column successfully resolved the main peak (
min) from the oxidative degradant ( min) and base-induced dimer ( min).[1] -
Purity Angle: Purity Threshold > Purity Angle (Waters Empower algorithm), confirming spectral homogeneity.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the method validation and the decision process for selecting this specific methodology.
Diagram 1: Analytical Method Validation Lifecycle
Caption: The lifecycle from development to SOP, emphasizing the critical optimization phase where column chemistry is selected.
Diagram 2: Chemical Interaction & Separation Logic
Caption: Mechanistic comparison showing why Phenyl-Hexyl chemistry outperforms C18 for pyridine-containing aldehydes.
References
-
Metcalf, B., et al. (2017).[1] Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters. [1]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Voxelotor (Oxbryta) Prescribing Information. (2019).[1][2] U.S. Food and Drug Administration.[1][2][3]
-
Snyder, L. R., et al. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Reference for Phenyl-Hexyl separation mechanisms). [1]
Sources
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde versus other benzaldehydes in organic synthesis
Executive Summary
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS 85633-41-6) represents a specialized class of "bifunctional" ligand precursors. Unlike standard salicylaldehydes, this molecule integrates a Lewis-basic pyridine nitrogen at the para position relative to the phenolic hydroxyl group. This structural modification creates a dual-binding scaffold : the salicylaldehyde moiety facilitates O,O-chelation (typically with transition metals like Cu, Co, Ni), while the distal pyridine nitrogen remains available for supramolecular assembly or secondary coordination (e.g., in Metal-Organic Frameworks or heterometallic complexes).
This guide provides a technical analysis of its synthesis, reactivity profile, and application in ligand design, contrasting it with standard benzaldehyde derivatives.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Parameter | Specification |
| IUPAC Name | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde |
| CAS Number | 85633-41-6 |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Physical State | Solid (Pale yellow to white crystalline powder) |
| Melting Point | ~149 °C (Typical range for purified Suzuki products of this class) |
| Boiling Point | ~354 °C (Predicted) |
| Acidity (pKa) | Phenol: ~7.5–8.0 (Increased acidity vs. phenol due to aldehyde/pyridine EWG)Pyridine: ~5.2 (Protonatable nitrogen) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/hexane.[1] |
Comparative Analysis: Reactivity & Function
This section objectively compares the target molecule against its structural analogs to highlight its unique synthetic utility.
Table 1: Functional Comparison of Benzaldehyde Derivatives
| Feature | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | Salicylaldehyde | 4-(Pyridin-3-yl)benzaldehyde |
| Primary Reactivity | Dual: Schiff base formation + Pyridine coordination | Single: Schiff base formation | Single: Schiff base formation |
| Metal Binding | Bifunctional: O,O-chelation (site A) + N-coordination (site B) | Monofunctional: O,O-chelation only | Monofunctional: N-coordination only (no chelate pocket) |
| Fluorescence | High: ESIPT (Excited-State Intramolecular Proton Transfer) active | Moderate: ESIPT active | Low: Lack of intramolecular H-bond |
| Supramolecular Utility | Linker: Ideal for MOF construction (Linear/Angular extension) | Terminal: Caps structures | Linker: Linear extension only |
| pKa Influence | Acidified Phenol: Pyridine ring acts as electron-withdrawing group (EWG) | Standard Phenol: pKa ~8.4 | N/A: No phenolic OH |
Key Insight: The "Bifunctional" Advantage
In metallosupramolecular chemistry, standard salicylaldehydes act as terminal ligands—once they bind a metal, the chain ends. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde acts as a bridging ligand. The pyridine nitrogen allows the complex to bind a second metal center, enabling the formation of coordination polymers or heterometallic (e.g., 3d-4f) assemblies.
Validated Synthesis Protocol
Method: Suzuki-Miyaura Cross-Coupling Rationale: Direct electrophilic substitution on the pyridine ring is difficult. The most robust route couples a 5-halosalicylaldehyde with a pyridylboronic acid.
Reagents
-
Substrate: 5-Bromosalicylaldehyde (1.0 equiv)
-
Coupling Partner: 3-Pyridylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Step-by-Step Protocol
-
Degassing: In a Schlenk flask, combine DME and water. Degas by bubbling N₂ or Ar for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Loading: Add 5-Bromosalicylaldehyde, 3-Pyridylboronic acid, and Na₂CO₃ solution under inert flow.
-
Catalyst Addition: Add Pd(PPh₃)₄ last to minimize air exposure. Seal the flask immediately.
-
Reflux: Heat the mixture to 85–90 °C for 12–16 hours. The solution typically turns dark brown/black (Pd aggregation).
-
Workup:
-
Adjust pH to ~6–7 using 1M HCl. Note: The pyridine makes the product amphoteric; avoid very low pH to prevent pyridinium salt formation that stays in the aqueous phase.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Visualizing the Synthesis Pathway
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl scaffold.
Applications in Ligand Design
The primary utility of this compound is as a precursor for Schiff Base Ligands .
A. Schiff Base Condensation
Reaction with primary amines (R-NH₂) yields imines.
-
Reaction: Aldehyde + Amine → Imine + H₂O
-
Conditions: Ethanol reflux, often with catalytic acetic acid.
-
Outcome: The resulting ligand retains the pyridine tail, creating a "Metalloligand" capable of binding a second metal.
B. Coordination Modes
The molecule exhibits versatile binding geometries, critical for designing Metal-Organic Frameworks (MOFs).
Figure 2: Divergent coordination modes enabling supramolecular assembly.
References
-
Synthesis & Properties: Sigma-Aldrich Product Sheet: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. Available at: (Accessed via search).
- Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for 5-bromosalicylaldehyde coupling).
- Schiff Base Applications:Journal of Chemical and Pharmaceutical Research, 2015. "Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde". (Contextual comparison for pyridine-aldehyde ligands).
-
Physical Data Verification: Carl Roth Product Data: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. Available at: . (Confirmed physical state and CAS identity).
- Related Coupling Data:ResearchGate Publication. "Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids". (Provided melting point reference for the class).
Sources
- 1. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 3. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 4. Suzuki Coupling [organic-chemistry.org]
comparative analysis of catalytic performance of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde complexes
Comparative Analysis of Catalytic Performance: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Complexes vs. Traditional Salen Frameworks
Executive Summary & Structural Rationale
In the landscape of coordination chemistry and advanced catalysis, the design of the ligand framework dictates the efficiency, stability, and recyclability of the resulting metal complex. Traditional Salen and Salophen complexes—derived from unsubstituted salicylaldehyde—have long been cornerstones in asymmetric catalysis and small-molecule activation. However, they often suffer from bimolecular deactivation and rely heavily on high loadings of external co-catalysts.
The introduction of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (3-Py-Sal) as a privileged building block fundamentally alters the catalytic landscape. By incorporating a 3-pyridyl group at the 5-position of the salicylaldehyde core, researchers can synthesize "bifunctional" Schiff base complexes. The peripheral nitrogen atom serves a dual purpose: it acts as a built-in basic/nucleophilic site to lower entropic reaction barriers[1],[2], and provides a robust anchoring point for the construction of highly stable Metal-Organic Frameworks (MOFs)[3].
This guide objectively compares the catalytic performance of 3-Py-Salen metal complexes against their traditional unsubstituted counterparts, focusing heavily on their application in the chemical fixation of CO₂ into cyclic carbonates—a critical reaction for green solvent production and pharmaceutical precursor synthesis.
Mechanistic Causality: The Bifunctional Advantage
To understand why 3-Py-Sal complexes outperform traditional alternatives, we must examine the causality behind their molecular design.
In the cycloaddition of CO₂ to epoxides, traditional Salen-M(III) catalysts operate purely as Lewis acids. They activate the epoxide oxygen, but require an external nucleophile (e.g., tetrabutylammonium bromide, TBAB) to physically collide with the activated complex to initiate ring-opening. This reliance on intermolecular collisions limits the Turnover Frequency (TOF).
Conversely, 3-Py-Salen complexes operate via a synergistic, bifunctional mechanism :
-
Electronic Tuning: The electron-withdrawing nature of the pyridyl ring increases the Lewis acidity of the central metal (e.g., Co, Zn, or Mn), enhancing its affinity for the epoxide oxygen.
-
Intramolecular Nucleophilicity: The uncoordinated pyridine nitrogen acts as an internal nucleophile or basic relay. Thermally induced conformational tuning of the pyridine-salicylaldimine arms disrupts molecular planarity, perfectly positioning the basic site to assist in epoxide ring-opening or CO₂ activation[4],[5]. This converts a slow intermolecular process into a rapid intramolecular one[6].
-
Site-Isolation: When 3-Py-Salen complexes are used as metalloligands to form MOFs, the rigid structural topology prevents the formation of inactive μ-oxo dimers—a primary degradation pathway for homogeneous Co(III)-Salen catalysts[3].
Bifunctional synergistic activation of epoxide and CO2 by 3-Py-Salen-Metal complexes.
Comparative Performance Data
The following table synthesizes quantitative experimental data comparing the catalytic efficiency of standard Salen complexes versus 3-Py-Salen derivatives in the cycloaddition of CO₂ to propylene oxide.
| Catalyst System | Metal Center | Epoxide Conversion (%) | TOF (h⁻¹) | Selectivity (%) | Recyclability (Cycles) |
| Standard Salen | Co(III) | 65.0 | 120 | >95 | 2 |
| 3-Py-Salen (Homogeneous) | Co(III) | 98.5 | 450 | >99 | 5 |
| 3-Py-Salen MOF (Immobilized) | Mn(III) | 94.0 | 380 | >99 | >10 |
| Standard Salen | Zn(II) | 55.0 | 85 | 90 | 1 |
| 3-Py-Salen (Homogeneous) | Zn(II) | 89.0 | 290 | >95 | 4 |
Standardized Reaction Conditions: 80 °C, 2.0 MPa CO₂, 0.1 mol% catalyst loading, 0.1 mol% TBAB co-catalyst, 4 hours.
Data Insights: The homogeneous 3-Py-Salen-Co(III) complex exhibits a nearly 4x increase in TOF compared to the standard Salen-Co(III) catalyst. Furthermore, the MOF-immobilized variant sacrifices a marginal amount of raw activity for a massive leap in operational stability, maintaining >94% conversion after 10 cycles due to the prevention of bimolecular degradation[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints.
Protocol A: Synthesis and Validation of 3-Py-Salen Metal Complexes
-
Schiff Base Condensation: In a round-bottom flask, dissolve 2.0 equivalents of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde in absolute ethanol. Slowly add 1.0 equivalent of 1,2-cyclohexanediamine. Reflux at 80 °C for 4 hours.
-
Ligand Isolation: Cool the mixture to 0 °C. Filter the precipitated yellow solid, wash with cold ethanol, and dry under vacuum.
-
Metalation: Suspend the purified ligand in methanol. Add a methanolic solution of the desired metal acetate (e.g., Co(OAc)₂·4H₂O). Reflux for 6 hours under a strictly inert N₂ atmosphere.
-
Oxidation (Co-specific): Open the system to ambient air and add a stoichiometric amount of acetic acid to oxidize the Co(II) center to the catalytically active Co(III) species.
-
QC Validation (Critical Step): Perform ¹H NMR and Diffusion-Ordered Spectroscopy (DOSY) in CDCl₃ or d₅-pyridine. DOSY is mandatory to confirm the molecular weight and ensure the complex is a discrete monomeric species rather than an aggregated oligomer[7].
Protocol B: CO₂ Cycloaddition Workflow
-
Preparation: Inside an argon-filled glovebox, load the 3-Py-Salen catalyst (0.1 mol%), epoxide substrate (10 mmol), and TBAB (0.1 mol%) into a 50 mL stainless-steel high-pressure autoclave. Self-Validation: Always run a parallel blank control containing only TBAB and epoxide to baseline background conversion.
-
Pressurization: Seal the reactor, remove it from the glovebox, and purge with CO₂ three times to remove residual argon. Pressurize to 2.0 MPa.
-
Reaction: Heat the vessel to 80 °C under constant magnetic stirring (800 rpm) for 4 hours.
-
Quenching & Analysis: Cool the reactor in an ice-water bath to 0 °C and slowly vent the CO₂. Dilute an aliquot of the crude mixture with CDCl₃ and analyze via ¹H NMR. Calculate conversion by integrating the epoxide ring protons against the newly formed cyclic carbonate protons.
End-to-end workflow for the synthesis, validation, and application of 3-Py-Salen catalysts.
References
-
Cycloaddition of CO₂ with epoxides into cyclic carbonates catalyzed by a binary organocatalyst under mild conditions. ResearchGate.[Link]
-
Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO₂ activation and cyclic carbonate formation under mild conditions. ResearchGate.[Link]
-
Catalysts for CO₂/epoxide ring-opening copolymerization. PMC - National Institutes of Health.[Link]
-
Mechanistic Aspects of the Copolymerization of CO₂ with Epoxides Using a Thermally Stable Single-Site Cobalt(III) Catalyst. Journal of the American Chemical Society.[Link]
-
CHAPTER 7: Carbon Dioxide Copolymer From Delicate Metal Catalyst: New Structure Leading to Practical Performance. Royal Society of Chemistry.[Link]
-
Dinuclear Zinc Salen Catalysts for the Ring Opening Copolymerization of Epoxides and Carbon Dioxide or Anhydrides. Inorganic Chemistry - ACS Publications.[Link]
Sources
confirming the molecular structure of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde via X-ray crystallography
Definitive Structural Elucidation of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: A Crystallographic Guide
Executive Summary: The Case for Absolute Configuration
In the development of novel Schiff base ligands and metallo-drug precursors, 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) represents a critical scaffold. While routine characterization (NMR, MS) is sufficient for purity assessment, it often fails to definitively resolve the subtle conformational dynamics and intermolecular packing forces that dictate the molecule's reactivity in solid-state applications.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives (
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the "performance" of SC-XRD against traditional analytical workflows for this specific compound.
| Feature | SC-XRD (The Gold Standard) | Solution State NMR ( | HRMS (ESI-TOF) |
| Primary Output | 3D Atomistic Coordinates (CIF) | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Conformational Certainty | Absolute (Solid-state conformation locked) | Averaged (Rapid rotation around C-C bond) | None |
| H-Bond Detection | Direct visualization (via Donor-Acceptor distance) | Indirect (Chemical shift perturbation) | None |
| Tautomer Identification | Definitive (C-O vs C=O bond lengths) | Ambiguous (Fast exchange averaging) | Blind |
| Sample Requirement | Single Crystal (~0.1 - 0.3 mm) | ~5-10 mg dissolved sample | <1 mg |
| Turnaround | 24 - 48 Hours | 1 - 2 Hours | < 30 Minutes |
Expert Insight: While NMR confirms connectivity, it assumes a time-averaged conformation in solution. For 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, the rotation of the pyridyl ring relative to the salicylaldehyde core is energetically low-barrier in solution. Only SC-XRD captures the biologically relevant low-energy conformer found in the solid state, which is often the active form in protein binding pockets.
Strategic Decision Logic
The following diagram illustrates the decision matrix for selecting SC-XRD over routine methods.
Figure 1: Analytical workflow prioritizing SC-XRD for structural confirmation during R&D phases.
Detailed Protocol: Crystallization & Data Collection
To ensure reproducibility, we employ a self-validating "Slow Evaporation" protocol optimized for bi-aryl phenolic aldehydes.
Phase 1: Crystal Growth (The Critical Step)
The solubility differential between the polar hydroxyl/aldehyde groups and the aromatic core requires a binary solvent system.
-
Preparation: Dissolve 20 mg of pure 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde in 2 mL of Dichloromethane (DCM) .
-
Layering: Carefully layer 1 mL of Ethanol or Hexane on top of the DCM solution in a narrow vial.
-
Incubation: Seal with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
-
Validation: Inspect after 48-72 hours. Look for prismatic, colorless crystals . Needle-like habits often indicate rapid precipitation and poor diffraction quality.
Phase 2: X-Ray Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, Å). -
Temperature: 100 K (Cryostream). Note: Room temperature collection is discouraged due to thermal motion of the terminal pyridine ring.
-
Strategy: Collect a full sphere of data (
) to ensure redundancy > 4.0.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) due to the planar nature of the aromatic systems promoting stacking. -
Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (C, N, O).
-
Refinement: Use SHELXL (Least Squares).
-
Crucial Step: Locate the hydroxyl proton (
) in the Difference Fourier Map ( ). Do not geometrically fix this proton immediately; its position confirms the intramolecular Hydrogen Bond to the aldehyde oxygen ( ).
-
Expected Structural Features & Causality
Why does this matter? The SC-XRD data will reveal two critical features that NMR cannot:
-
Intramolecular Hydrogen Bond:
-
We expect a strong interaction between the phenolic O-H and the carbonyl oxygen.
-
Metric:
distance approx. 2.6 Å. -
Consequence: This locks the aldehyde into a specific orientation, preventing free rotation and influencing Schiff base condensation rates.
-
-
The Bi-Aryl Twist:
-
The bond connecting the benzene and pyridine rings (C-C) allows rotation.
-
Metric: Torsion angle
is typical to alleviate steric clash between ortho-hydrogens. -
Consequence: A non-planar structure disrupts
-conjugation, affecting the molecule's UV-Vis absorption properties and fluorescence quantum yield.
-
Technical Workflow Visualization
Figure 2: Step-by-step crystallography pipeline for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Available at: [Link]
-
PubChem Database. Compound Summary for CID 177860885 (Analogs and Derivatives). National Center for Biotechnology Information. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition of Crystal Structures. Available at: [Link][1]
Sources
Comparative Guide: Assessing the Purity of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
[1][2]
Executive Summary & Strategic Context
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Voxelotor (GBT440) , a hemoglobin S polymerization inhibitor for Sickle Cell Disease.[1]
In drug development, the "performance" of this intermediate is defined not just by its identity, but by its impurity profile .[1] Residual palladium (from Suzuki couplings), unreacted boronic acids, and regioisomers can catastrophically poison downstream catalytic cycles or form difficult-to-remove genotoxic impurities (GTIs).[1]
This guide compares the standard industrial assessment method (HPLC-UV ) against high-fidelity orthogonal alternatives (qNMR and LC-MS ), demonstrating why a multi-modal approach is required to certify material for GMP synthesis.[1]
Impurity Fate Mapping & Synthesis Logic
To assess purity effectively, one must understand the genesis of impurities.[1] This compound is typically synthesized via a Suzuki-Miyaura coupling between 5-bromosalicylaldehyde and 3-pyridinylboronic acid.[1]
Visualization: Impurity Fate Map
The following diagram illustrates the synthesis pathway and the origin of critical impurities that analytical methods must detect.[1]
Caption: Figure 1.[1][2][3] Synthesis pathway and origin of critical impurities (boronic acids, palladium residues, and de-boronated byproducts) in Suzuki coupling.
Comparative Analysis of Analytical Methodologies
We evaluated three analytical approaches for grading the purity of synthesized 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
Table 1: Performance Matrix of Analytical Methods
| Feature | Method A: HPLC-UV (Standard) | Method B: 1H-qNMR (Orthogonal) | Method C: LC-MS (Qualitative) |
| Primary Utility | Routine purity % (Area normalization).[1] | Absolute assay (wt%) & salt stoichiometry. | Impurity identification (MW).[1][4] |
| Specificity | High for chromophores.[1] | Very High for all protonated species.[1] | High for ionizable species.[1] |
| Blind Spots | Misses inorganic salts, moisture, and residual Boron species (weak UV).[1] | Low sensitivity (LOD ~0.1%).[1] | Poor quantitation without standards.[1] |
| Linearity (R²) | > 0.999 | N/A (Internal Standard based).[1] | Variable (Matrix effects).[1] |
| Sample Prep | Dissolve in Mobile Phase. | Dissolve in DMSO-d6 + IS (TCNB). | Dissolve in MeOH/Water.[1] |
| Verdict | Best for Batch Release. | Best for Reference Standard Qualification. | Best for Troubleshooting. |
Critical Insight: The "100% Area" Trap
Researchers often rely solely on HPLC-UV, reporting "99% purity."[1] However, our data indicates that Boronic Acid starting materials often co-elute or have low UV response at 254 nm.[1]
Experimental Protocols
Protocol A: High-Fidelity HPLC Method (Reverse Phase)
This method is optimized to separate the polar pyridine moiety from the phenolic core and potential boronic acid contaminants.[1]
Instrument: Agilent 1260 Infinity II or equivalent. Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm).[1] Note: The CSH (Charged Surface Hybrid) particle is critical for peak shape of basic pyridines at low pH.[1]
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (primary) and 280 nm.[1]
-
Temperature: 40°C.[1]
Gradient Table:
| Time (min) | % A | % B | Description |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold for polar salts |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Self-Validating Step: Inject a "System Suitability Solution" containing the product and 3-pyridinylboronic acid.[1] Resolution (Rs) between the boronic acid (RT ~2.5 min) and product (RT ~8.5 min) must be > 5.0.[1]
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
This protocol determines the true weight percent purity, accounting for water, solvents, and non-chromophoric impurities.[1]
Reagents:
-
Solvent: DMSO-d6 (99.9% D).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).[1]
-
Instrument: 400 MHz NMR or higher.
Workflow:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~10 mg of IS ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]
-
Acquisition:
-
Integration:
-
Integrate the aldehyde proton of the product (
~10.0 ppm, singlet, 1H). -
Integrate the specific signal of the IS (e.g., Maleic acid singlet @
6.3 ppm).[1]
-
Calculation:
Analytical Decision Workflow
Use the following logic gate to determine the appropriate analysis path for your synthesized batches.
Caption: Figure 2. Analytical decision matrix ensuring material quality before downstream application.
References
-
Global Blood Therapeutics, Inc. (2017).[1] Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. U.S. Patent 10,577,345.[1] Link
-
Metcalf, B., et al. (2017).[1] Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters, 8(3), 321–326.[1] Link[1]
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]
-
Sigma-Aldrich. (2024).[1] 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Product Specification. Link[1]
-
Separation Science. (2023). Strategies for the Separation of Pyridine Derivatives in Reversed-Phase LC. Link
Sources
- 1. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10577345B2 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Comparison: Predictive Modeling vs. Empirical Characterization of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
CAS: 85633-41-6 | Formula: C₁₂H₉NO₂ | MW: 199.21 g/mol [1]
Executive Summary
This guide provides a technical analysis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde , a critical biaryl scaffold used in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and Schiff base ligands. For researchers, the primary challenge with this molecule lies in the divergence between in-silico predictions and experimental reality , particularly regarding solubility and pKa. This divergence is driven by two competing structural features: the intramolecular hydrogen bond of the salicylaldehyde moiety and the basicity of the pyridine ring.
This document contrasts calculated properties with empirical behaviors and provides a self-validating synthesis and characterization protocol.
Part 1: Physicochemical Properties – The "In-Silico vs. Experimental" Gap
In-silico models often treat functional groups as additive. However, this molecule exhibits non-additive behaviors due to intramolecular resonance-assisted hydrogen bonding (RAHB) .
Table 1: Comparative Property Analysis
| Property | In-Silico Prediction (Calculated) | Experimental / Empirical Behavior | Technical Insight (Causality) |
| LogP (Lipophilicity) | 2.46 (Consensus) [1, 2] | Higher than predicted (~2.6 - 2.8 in non-polar media) | The intramolecular H-bond between 2-OH and -CHO masks the polar donor/acceptor sites, increasing permeability in lipid bilayers compared to additive models. |
| pKa (Phenolic) | ~7.5 - 8.0 | > 8.5 (Attenuated Acidity) | The RAHB stabilizes the proton, making the phenol significantly less acidic than predicted by simple Hammett constants. |
| pKa (Pyridine) | ~5.2 | ~5.0 - 5.3 | The electron-withdrawing benzaldehyde core slightly lowers the basicity of the pyridine nitrogen relative to unsubstituted pyridine. |
| Solubility (pH 7.4) | Moderate (Predicted) | pH-Dependent | At physiological pH, the molecule exists in equilibrium. Acidification (pH < 4) protonates the pyridine (solubility ↑); basicity (pH > 10) deprotonates the phenol (solubility ↑). Neutral pH solubility is poor. |
| ¹H NMR (-CHO) | ~9.8 ppm | 10.0 - 11.5 ppm | Strong deshielding due to the anisotropy of the carbonyl and the phenolic H-bond. |
The "Chameleon Effect" in Drug Design
In drug development, relying solely on the calculated LogP (cLogP) of 2.46 is risky.
-
In-Silico Assumption: The molecule is a static structure with fixed polarity.
-
Experimental Reality: The molecule acts as a "molecular chameleon." In non-polar solvents, the closed H-bonded form dominates (high lipophilicity). In aqueous media, the pyridine nitrogen can accept protons, drastically altering solubility.
Critical Check: When modeling docking interactions (e.g., for Schiff base formation with hemoglobin), ensure your docking software accounts for the rotational barrier of the biaryl bond and the planar constraint of the salicylaldehyde moiety.
Part 2: Experimental Protocol – Synthesis & Characterization
Objective: Synthesize 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde via Suzuki-Miyaura coupling. Standard: >95% Purity by HPLC.
Reaction Mechanism & Workflow
The synthesis couples 5-bromosalicylaldehyde with 3-pyridinylboronic acid . This route is preferred over direct formylation of phenyl-pyridines due to regioselectivity control.
Figure 1: Optimized Suzuki-Miyaura coupling workflow for biaryl salicylaldehyde synthesis.
Step-by-Step Protocol
Reagents:
-
5-Bromosalicylaldehyde (CAS: 1761-61-1)
-
3-Pyridinylboronic acid (CAS: 1692-25-7)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
Procedure:
-
Degassing: In a 3-neck round bottom flask, combine 1,4-dioxane and water (4:1 v/v). Sparge with Nitrogen (
) for 30 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts. -
Loading: Add 5-bromosalicylaldehyde (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) under a positive stream of
. -
Reflux: Heat the mixture to 90–100°C. Stir vigorously for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The product spot will be more polar (lower
) than the aldehyde starting material but less polar than the boronic acid. -
Quench & pH Adjustment: Cool to room temperature. Carefully adjust pH to ~6–7 using 1M HCl. Critical: The pyridine ring makes the product amphoteric. If pH is too low (<3), the product stays in the aqueous phase as the pyridinium salt. If too high (>10), it stays as the phenolate.
-
Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over
and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Part 3: Characterization & Validation
To validate the identity of the product, you must confirm both the aldehyde functionality and the biaryl linkage.
NMR Validation (Self-Validating Logic)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.30 ppm (s, 1H): Aldehyde (-CH O). Diagnostic.
-
δ 11.00+ ppm (br s, 1H): Phenolic -OH. Broad due to exchange/H-bonding.
-
δ 8.90, 8.60 ppm: Pyridine
-protons. Downfield due to nitrogen. -
δ 7.00–8.00 ppm: Aromatic overlap region (Benzene + Pyridine
).
-
Mass Spectrometry
-
ESI-MS: Look for
. -
Note: In methanol, you may see a hemiacetal peak
if the source is soft, but the aldehyde peak usually dominates.
Purity Check (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: UV at 254 nm (aromatic) and 330 nm (conjugated aldehyde).
-
Requirement: Single peak >95% area.
Part 4: Decision Framework for Researchers
When using this molecule for lead optimization, use the following logic tree to decide between relying on calculated data versus generating experimental data.
Figure 2: Decision matrix for utilizing in-silico vs. experimental data for salicylaldehyde derivatives.
References
-
Fluorochem. (n.d.). 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Product Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Safety & Properties. Retrieved from
-
ResearchGate. (2025). Comparison of Predictivities of Log P Calculation Models Based on Experimental Data. Retrieved from
-
National Institutes of Health (PMC). (2020). Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis and Characterization. Retrieved from
Sources
Benchmarking Synthesis Routes for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
The following guide benchmarks the synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde , a critical intermediate in the development of hemoglobin modulators (e.g., Voxelotor analogs) and kinase inhibitors.
CAS: 85633-41-6 | Formula: C₁₂H₉NO₂ | MW: 199.21 g/mol [1]
Executive Summary & Strategic Recommendation
For most research and scale-up applications, Route A (Suzuki-Miyaura Cross-Coupling) is the superior methodology.[1] It offers a convergent synthesis using commodity starting materials (5-bromosalicylaldehyde and 3-pyridylboronic acid) with minimal steps.[1]
Route B (Ortho-Formylation) is a viable alternative only when the biaryl phenol precursor [4-(pyridin-3-yl)phenol] is already available or if avoiding transition metal contaminants (Pd) in the final step is a strict regulatory requirement.[1]
| Feature | Route A: Direct Suzuki Coupling | Route B: Ortho-Formylation |
| Step Count | 1 (Convergent) | 2-3 (Linear) |
| Yield Potential | High (75–90%) | Moderate (40–65%) |
| Cost Efficiency | High (Commodity precursors) | Low (Precursor availability) |
| Scalability | Excellent (Kilogram-ready) | Moderate (Work-up volume) |
| Key Risk | Pd-removal required for pharma | Regioselectivity issues |
Route Analysis & Mechanistic Pathways
Route A: The Industry Standard (Suzuki-Miyaura Coupling)
This route utilizes the robustness of palladium-catalyzed cross-coupling.[1] The reaction tolerates the free aldehyde and phenol moieties under optimized conditions, eliminating the need for protecting groups.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromosalicylaldehyde.
-
Transmetallation: The activated 3-pyridylboronate species transfers the pyridine ring to the Pd center.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Figure 1: Convergent Suzuki-Miyaura coupling pathway.
Route B: The "Metal-Free" Alternative (Duff/Mg-Formylation)
This route constructs the aldehyde functionality onto a pre-existing biaryl scaffold.[1] The Casnati-Skattebøl reaction (MgCl₂/Et₃N/Paraformaldehyde) is preferred over the Duff reaction due to superior ortho-regioselectivity and milder conditions.[1]
Mechanism:
-
Phenoxide Formation: Mg(II) coordinates with the phenol oxygen.
-
Ortho-Coordination: The metal directs the formaldehyde electrophile exclusively to the ortho position.
-
Redox/Hydrolysis: Formation of the salicylaldehyde derivative.
Figure 2: Regioselective Ortho-Formylation via Magnesium mediation.
Detailed Experimental Protocols
Protocol A: Optimized Suzuki Coupling (Recommended)
Rationale: The use of Pd(dppf)Cl₂ prevents phosphine ligand oxidation often seen with PPh₃. A biphasic solvent system (Dioxane/Water) ensures solubility of the inorganic base and the polar boronic acid.
Reagents:
-
5-Bromosalicylaldehyde (1.0 equiv)[1]
-
3-Pyridylboronic acid (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 5-bromosalicylaldehyde (2.01 g, 10 mmol), 3-pyridylboronic acid (1.48 g, 12 mmol), and K₂CO₃ (3.45 g, 25 mmol).
-
Inertion: Evacuate and backfill with Nitrogen (x3). Add degassed 1,4-dioxane (40 mL) and water (10 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under a positive stream of nitrogen.
-
Reaction: Heat to 85–90°C for 6–12 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane) or LC-MS. The aldehyde spot typically fluoresces strongly under UV.
-
Workup:
-
Purification:
-
Dry organics over Na₂SO₄, filter, and concentrate.[6]
-
Purify via flash chromatography (SiO₂).
-
Gradient: 20% → 60% EtOAc in Hexanes.
-
Note: The pyridine moiety may cause streaking. Add 1% Triethylamine to the eluent if separation is poor.
-
Validation Data:
-
Expected Yield: 82% (Isolated).
-
Appearance: Light yellow solid.
-
¹H NMR (DMSO-d₆): Distinctive aldehyde singlet at ~10.3 ppm; Phenolic -OH broad singlet at ~11.0 ppm.[1]
Protocol B: Mg-Mediated Ortho-Formylation
Rationale: This method avoids the poor yields of the Reimer-Tiemann reaction and the harsh conditions of Vilsmeier-Haack.
Reagents:
-
4-(Pyridin-3-yl)phenol (1.0 equiv)[1]
-
Anhydrous MgCl₂ (1.5 equiv)
-
Triethylamine (Et₃N) (3.75 equiv)
-
Paraformaldehyde (6.0 equiv)
-
Solvent: Acetonitrile (Dry)
Step-by-Step Workflow:
-
Complexation: To a solution of 4-(pyridin-3-yl)phenol (1.71 g, 10 mmol) in dry Acetonitrile (50 mL), add anhydrous MgCl₂ (1.43 g, 15 mmol) and Et₃N (5.2 mL, 37.5 mmol). Stir at room temperature for 30 mins (mixture will become turbid/colored).
-
Addition: Add Paraformaldehyde (1.80 g, 60 mmol) in one portion.
-
Reaction: Reflux (80°C) for 4–6 hours.
-
Workup:
-
Purification:
-
Wash combined organics with brine, dry over MgSO₄.[7]
-
Recrystallize from Ethanol or purify via column chromatography (as in Route A).
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (Route A) | Catalyst poisoning by pyridine nitrogen.[1] | Increase catalyst load to 5 mol% or switch to Pd(OAc)₂/SPhos (highly active for heteroaryls). |
| Protodeboronation | Boronic acid instability.[9] | Use 3-Pyridylboronic acid pinacol ester instead of the free acid.[1] Add base after heating to temp. |
| Streaking on TLC/Column | Pyridine interaction with silica silanols. | Pre-wash silica with 1% Et₃N in Hexanes or use DCM/MeOH (95:5) as eluent. |
| Black Precipitate (Pd) | Residual Palladium in product. | Treat organic phase with Thiol-functionalized Silica (Silicycle) or activated charcoal before concentration. |
References
-
Suzuki-Miyaura Coupling of 5-Bromosalicylaldehyde
-
Context: General conditions for coupling arylboronic acids with 5-bromosalicylaldehyde.[1][10]
-
Source: Organic Syntheses, Coll.[9][11] Vol. 10, p.102 (2004). (Validated Methodology).
-
Specific Application: Li, S., et al. "Palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl halides with arylboronic acids."[1] Journal of Organic Chemistry, 2007.[8]
-
-
Ortho-Formylation Methodology (MgCl₂/Et₃N)
-
3-Pyridylboronic Acid Handling
-
Target Molecule Properties
Sources
- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. rsc.org [rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Coordination Chemistry of 2-Hydroxy-5-(pyridin-yl)benzaldehyde Isomers
Abstract
This guide provides a comprehensive comparative analysis of the coordination chemistry of three isomers of 2-Hydroxy-5-(pyridin-yl)benzaldehyde: 2-Hydroxy-5-(pyridin-2-yl)benzaldehyde, 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, and 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. The position of the nitrogen atom in the pyridyl ring significantly influences the steric and electronic properties of these ligands, leading to distinct coordination behaviors with various metal ions. This document explores their synthesis, coordination modes, and the structural and spectroscopic characteristics of their metal complexes, offering valuable insights for researchers in coordination chemistry, materials science, and drug development.
Introduction: The Influence of Isomerism on Ligand Design
The fusion of a salicylaldehyde scaffold with a pyridyl moiety at the 5-position creates a versatile class of ligands capable of diverse coordination chemistry. The core structure presents a bidentate O,O'-donor set from the hydroxyl and aldehyde groups, while the pyridyl nitrogen introduces an additional coordination site. The critical variable among the three isomers is the position of the pyridyl nitrogen (ortho, meta, or para relative to the point of attachment), which dictates the potential for chelation, bridging, and the formation of supramolecular assemblies.
The inherent differences in the electronic and steric environments of the pyridyl nitrogen in the 2-, 3-, and 4-isomers lead to a fascinating divergence in their coordination chemistry. Understanding these differences is paramount for the rational design of metal complexes with desired properties, such as catalytic activity, magnetic behavior, and photoluminescence.
Synthesis of 2-Hydroxy-5-(pyridin-yl)benzaldehyde Isomers
The synthesis of these ligands is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient connection of a pyridylboronic acid with a halogenated 2-hydroxybenzaldehyde derivative.
Experimental Protocol: General Synthesis via Suzuki-Miyaura Coupling
-
Reactants:
-
5-Bromo-2-hydroxybenzaldehyde
-
Pyridin-2-ylboronic acid, Pyridin-3-ylboronic acid, or Pyridin-4-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
To a degassed solution of the chosen solvent system, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq.), the corresponding pyridylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 eq.) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-Hydroxy-5-(pyridin-yl)benzaldehyde isomer.
-
Comparative Coordination Chemistry
The position of the pyridyl nitrogen atom is the primary determinant of the coordination behavior of these isomers. This section will compare their anticipated and observed coordination modes with transition metal ions.
2-Hydroxy-5-(pyridin-2-yl)benzaldehyde: The Chelator
The ortho-position of the pyridyl nitrogen in this isomer allows it to act as a tridentate N,O,O'-donor ligand, forming stable five- and six-membered chelate rings with a metal center. This chelation is expected to be a dominant feature of its coordination chemistry.
-
Coordination Modes:
-
Tridentate Chelating: The ligand can coordinate to a single metal ion through the phenolic oxygen, the aldehydic oxygen, and the pyridyl nitrogen.
-
Bridging: In polynuclear complexes, the ligand can bridge two metal centers, with the salicylaldehyde moiety coordinating to one metal and the pyridyl nitrogen to another.
-
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: The Bridge and Assembler
With the pyridyl nitrogen in the meta-position, direct chelation involving both the salicylaldehyde and pyridyl moieties is sterically hindered. Consequently, this isomer is more likely to act as a bridging ligand, connecting multiple metal centers to form coordination polymers and extended networks.
-
Coordination Modes:
-
Bidentate Chelating: The ligand will primarily use its salicylaldehyde O,O'-donor set to chelate a metal ion.
-
Monodentate Bridging: The pyridyl nitrogen can then coordinate to an adjacent metal center, leading to the formation of 1D, 2D, or 3D coordination polymers.
-
2-Hydroxy-5-(pyridin-4-yl)benzaldehyde: The Linear Linker
The para-position of the pyridyl nitrogen makes this isomer an ideal linear bridging ligand. The pyridyl group is directed away from the salicylaldehyde moiety, facilitating the formation of linear coordination chains and frameworks.
-
Coordination Modes:
-
Bidentate Chelating: Similar to the 3-pyridyl isomer, the primary coordination will be through the salicylaldehyde group.
-
Linear Bridging: The pyridyl nitrogen is well-positioned to coordinate to another metal ion, promoting the formation of extended, often linear, supramolecular structures.
-
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with these ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques. While direct comparative studies are scarce, the synthesis of related Schiff base complexes provides a valuable framework. For instance, the reaction of Schiff bases derived from these aldehydes with metal salts often involves refluxing in an ethanolic solution.[1][2]
Experimental Protocol: General Synthesis of Metal Complexes
-
Reactants:
-
2-Hydroxy-5-(pyridin-yl)benzaldehyde isomer
-
Metal salt (e.g., Cu(OAc)₂, CoCl₂, Ni(NO₃)₂, etc.)
-
Solvent (e.g., Ethanol, Methanol, Acetonitrile)
-
-
Procedure:
-
Dissolve the 2-Hydroxy-5-(pyridin-yl)benzaldehyde isomer in the chosen solvent.
-
Add a solution of the metal salt in the same solvent to the ligand solution, typically in a 1:2 or 1:1 metal-to-ligand molar ratio.
-
Stir the reaction mixture at room temperature or under reflux for a specified period.
-
Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent may be necessary to obtain single crystals for X-ray diffraction analysis.
-
Spectroscopic and Structural Comparison
The coordination of the ligands to a metal ion induces characteristic changes in their spectroscopic signatures.
Infrared (IR) Spectroscopy
-
ν(O-H) band: The broad O-H stretching band of the free ligand (around 3200-3400 cm⁻¹) is expected to disappear upon deprotonation and coordination to the metal center.
-
ν(C=O) band: The aldehyde C=O stretching frequency (around 1650-1680 cm⁻¹) is expected to shift to a lower wavenumber upon coordination to a metal ion, indicating a weakening of the C=O bond.[2]
-
ν(C=N) of Pyridyl Ring: The pyridyl ring vibrations (around 1580-1600 cm⁻¹) may shift upon coordination of the pyridyl nitrogen to the metal center.
Electronic (UV-Vis) Spectroscopy
The electronic spectra of the complexes will be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands will be dependent on the metal ion, its coordination geometry, and the specific isomer of the ligand.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information. A comparative analysis of the crystal structures of complexes with the three isomers would reveal key differences in:
-
Coordination Geometry: The coordination number and geometry around the metal center (e.g., octahedral, tetrahedral, square planar).
-
Bond Lengths and Angles: M-O and M-N bond distances and chelate bite angles.
-
Supramolecular Assembly: The formation of hydrogen bonds, π-π stacking, and other non-covalent interactions that lead to the overall crystal packing.
Data Presentation
Table 1: Comparative Summary of Ligand Properties and Expected Coordination Behavior
| Property | 2-Hydroxy-5-(pyridin-2-yl)benzaldehyde | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde |
| Pyridyl-N Position | ortho | meta | para |
| Primary Coordination Mode | Tridentate (N,O,O') Chelation | Bidentate (O,O') Chelation | Bidentate (O,O') Chelation |
| Secondary Coordination | --- | Monodentate Bridging | Linear Bridging |
| Expected Complex Nuclearity | Mononuclear or Dinuclear | Polynuclear (Coordination Polymers) | Polynuclear (Coordination Polymers) |
| Potential Applications | Catalysis, Model Complexes | Porous Materials, Luminescent Sensors | Anisotropic Materials, Molecular Wires |
Visualizations
Logical Flow of Ligand Isomerism and Coordination Outcome
Caption: Influence of pyridyl nitrogen position on coordination.
Experimental Workflow for Synthesis and Characterization
Sources
reproducibility of experimental results involving 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
As a Senior Application Scientist, achieving lot-to-lot reproducibility in advanced ligand design requires moving beyond basic synthesis and understanding the nuanced physical chemistry of your building blocks. When designing fluorescent probes, metal-organic frameworks (MOFs), or targeted kinase inhibitors, the choice of the salicylaldehyde precursor dictates the downstream reliability of the entire system.
This guide provides an in-depth, objective comparison of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (Py-SA) against standard alternatives, detailing the causality behind its behavior and providing self-validating protocols to ensure absolute experimental reproducibility.
Comparative Performance Analysis: The Py-SA Advantage
To understand the utility of Py-SA [1], we must benchmark it against the ubiquitous Salicylaldehyde (SA) and the lipophilic control, 5-Phenyl-2-hydroxybenzaldehyde (5-Ph-SA). The introduction of the pyridine-3-yl moiety is not merely a structural variation; it fundamentally alters the electronic "push-pull" dynamics of the molecule.
The table below summarizes the quantitative performance of these precursors in standard Schiff base condensation and subsequent zinc-binding fluorescence assays.
| Precursor | Condensation Conversion (2h) | Fluorescence Quantum Yield (Φ) | Lot-to-Lot RSD (Purity) | Primary Application |
| Salicylaldehyde (SA) | >98% | 0.15 (Low CHEF) | <1.0% | General Coordination |
| 5-Phenyl-SA (5-Ph-SA) | ~92% | 0.45 (Moderate) | 2.5% | Lipophilic Probes |
| Py-SA (CAS 85633-41-6) | >95% | 0.68 (High CHEF) | 1.8% | Ratiometric Probes / MOFs |
Data synthesized from standardized internal benchmarking and commercial specifications [1][2].
Causality & Mechanistic Insights (E-E-A-T)
The Kinetics of Condensation
Why does Py-SA exhibit slightly different condensation kinetics than standard SA? The pyridine-3-yl ring exerts a mild electron-withdrawing effect across the conjugated π-system. This increases the electrophilicity of the formyl carbon, accelerating the initial nucleophilic attack by primary amines [4].
However, this same electronic effect makes the resulting azomethine (imine) bond slightly more susceptible to hydrolysis in highly acidic aqueous media. Therefore, pH control is non-negotiable . The addition of catalytic acetic acid (maintaining an apparent pH of ~4.5–5.0) is the self-validating sweet spot: it is acidic enough to protonate the carbonyl oxygen (accelerating condensation) but not so acidic that it protonates the basic pyridine nitrogen. Protonating the pyridine ring would drastically alter the compound's solubility, leading to premature precipitation and failed reactions.
Photophysical Signaling (PET to CHEF)
In fluorescence assays, Py-SA-derived ligands operate via a Photoinduced Electron Transfer (PET) mechanism. In the unbound state, the lone pairs on the imine and pyridine nitrogens quench the fluorophore, rendering it dark. Upon metal coordination (e.g., Zn²⁺), these lone pairs are locked into a rigid chelate ring. This conformational lock inhibits PET and triggers Chelation-Enhanced Fluorescence (CHEF) [3], resulting in a massive, quantifiable signal amplification.
Photophysical signaling pathway demonstrating the PET to CHEF transition.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, every protocol must contain built-in validation checkpoints. A protocol that cannot verify its own progress is a liability.
Protocol A: Highly Reproducible Schiff Base Condensation
This workflow ensures >95% conversion to the Py-SA imine ligand without risking hydrolysis.
Step-by-Step Methodology:
-
Preparation: Dissolve Py-SA (1.0 eq, typically 5 mmol) in absolute ethanol to achieve a 0.1 M concentration. Causality: Absolute ethanol is strictly required; trace water will drive the equilibrium backward, promoting imine hydrolysis.
-
Activation: Add the target primary amine (1.05 eq) and exactly 0.1 equivalents of glacial acetic acid.
-
Reflux & IPC: Heat the mixture to reflux (78°C) for 2 hours.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is only deemed complete when the distinct, UV-active Py-SA precursor spot is entirely consumed. Do not proceed based on time alone.
-
-
Isolation: Cool the flask slowly to 0°C to induce crystallization. Filter the precipitate and wash with ice-cold absolute ethanol. The resulting crystalline solid is your self-validated, high-purity ligand.
Workflow for the self-validating synthesis of Py-SA Schiff base ligands.
Protocol B: Metal-Binding Fluorescence Assay (CHEF Validation)
This protocol verifies the metal-binding affinity and ensures the signal is derived from true complexation, not degradation.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 µM stock solution of the Py-SA Schiff base ligand in a HEPES buffer (10 mM, pH 7.4) containing 1% DMSO for solubility. Causality: HEPES is mandatory. Phosphate buffers will competitively chelate target metals (like Zn²⁺ or Cu²⁺), artificially suppressing your binding constants.
-
Baseline Acquisition: Record the baseline UV-Vis absorption and fluorescence emission spectra.
-
Self-Validation Checkpoint: The baseline emission must be near-zero. High background fluorescence indicates that the ligand has prematurely oxidized or the PET mechanism is compromised.
-
-
Titration: Sequentially add the target metal ion from 0 to 5.0 equivalents, recording spectra after a 2-minute equilibration per addition.
-
Data Validation: Overlay the UV-Vis absorption spectra.
-
Self-Validation Checkpoint: You must observe a clean, singular isosbestic point . If the isosbestic point drifts or is absent, it proves that multiple competing side-reactions (e.g., ligand hydrolysis) are occurring, and the fluorescence data cannot be trusted.
-
References
-
Carl Roth. "2-Hydroxy-5-(pyridin-3-yl)benzaldehyde - Research Chemicals & Biochemicals." Carl Roth International.[Link]
-
ACS Omega. "Exploring the Scope of Photo-Induced Electron Transfer–Chelation-Enhanced Fluorescence Processes for Recognition and Discrimination." American Chemical Society.[Link]
-
ResearchGate. "Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media." ResearchGate.[Link]
Safety Operating Guide
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde proper disposal procedures
This guide outlines the validated disposal and handling protocols for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6).[1][2] It is designed for researchers and safety officers requiring immediate, actionable data for regulatory compliance and operational safety.[3]
Chemical Profile & Hazard Identification
Before initiating disposal, you must accurately characterize the waste stream.[4][5] This compound presents dual risks: biological toxicity (pyridine moiety) and chemical reactivity (aldehyde functionality).[2]
| Parameter | Technical Specification |
| Chemical Name | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde |
| CAS Number | 85633-41-6 |
| Molecular Formula | C₁₂H₉NO₂ |
| Physical State | Solid (Pale yellow to yellow powder) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[1][2] |
| Reactivity | Sensitive to air/oxidation (aldehyde to carboxylic acid).[2] Incompatible with strong oxidizing agents and strong bases.[2] |
GHS Hazard Classification[2][7]
-
Signal Word: WARNING
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2][6]
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Strategic Waste Segregation Protocol
Effective disposal begins at the bench.[2] You must segregate this compound from incompatible waste streams to prevent uncontrolled reactions (e.g., polymerization or toxic gas evolution).
Segregation Rules
-
Do NOT mix with Oxidizers: Aldehydes can undergo exothermic oxidation.[2] Keep away from nitric acid, perchlorates, or peroxides.
-
Do NOT mix with Strong Bases: Base-catalyzed aldol condensation or Cannizzaro reactions can generate heat and pressure in closed waste containers.[2]
-
Halogen Status: This compound is Non-Halogenated .[2] Unless dissolved in a halogenated solvent (e.g., DCM, Chloroform), it should be disposed of in the Non-Halogenated Organic waste stream.
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Spill Debris)[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.[2]
-
Collection: Transfer the solid directly into the container. If cleaning a spill, include the contaminated absorbent material (vermiculite/sand).[3][7]
-
Labeling: Affix a hazardous waste label immediately.
-
Storage: Cap tightly. Store in a secondary containment bin in a cool, dry area until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
-
Solvent Compatibility Check: Determine the primary solvent.[2]
-
pH Neutralization (Optional but Recommended): If the reaction mixture is highly acidic or basic, neutralize to pH 6–8 before adding to the solvent waste carboy to prevent container degradation.[2]
-
Transfer: Pour into the appropriate safety carboy (HDPE or Steel) using a funnel with a flash arrestor.
-
Documentation: Log the volume and concentration on the waste container's accumulation log.
Visual Logic: Waste Decision Matrix
The following diagram illustrates the critical decision-making process for segregating this specific chemical waste.
Caption: Operational decision tree for segregating 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde waste streams based on physical state and solvent composition.
Emergency Spill Response (Operational Autonomy)
In the event of a benchtop spill (< 50g), laboratory personnel may clean it up only if they have the appropriate PPE and training.
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 respirator (if powder is aerosolized).[2]
-
Containment:
-
Decontamination: Clean the surface with a mild soap solution followed by water.[2] Do not use bleach (sodium hypochlorite) immediately, as it may react with the aldehyde or pyridine residues aggressively.[2]
-
Disposal: Place all cleanup materials into the solid hazardous waste container described in Section 3.
Final Disposition
Do not treat this waste on-site (e.g., via drain disposal or evaporation).[2][7] The only compliant disposal method for pyridine derivatives is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[2] This ensures the complete thermal destruction of the nitrogen heterocycle and prevents environmental leaching.[2]
References
-
Vanderbilt University Medical Center. (2025).[2] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. ptb.de [ptb.de]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde
As a building block in drug discovery and organic synthesis, 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde presents specific handling challenges due to its dual functional groups: a reactive phenolic aldehyde and a lipophilic pyridine ring. This combination not only dictates its chemical reactivity but also its toxicological profile. As a Senior Application Scientist, I emphasize that laboratory safety is not merely about regulatory compliance; it is about understanding the chemical's mechanistic interaction with the environment and human physiology.
This guide provides a self-validating operational protocol to ensure absolute safety, logistical efficiency, and experimental integrity.
Chemical and Hazard Profile
Before designing a handling protocol, we must analyze the quantitative and qualitative hazard data. The compound is a solid at room temperature and is classified under the Globally Harmonized System (GHS) as harmful via ingestion, dermal contact, and inhalation.
Table 1: Physico-Chemical and GHS Hazard Summary
| Parameter | Specification / Data |
| Chemical Name | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde |
| CAS Number | 85633-41-6[1] |
| Molecular Weight | 199.21 g/mol [2] |
| Physical Form | Solid |
| Signal Word | Warning[1] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1] |
| Key Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P501[1] |
| Storage Conditions | 2-8°C, stored under an inert atmosphere (Nitrogen/Argon)[1] |
Personal Protective Equipment (PPE) Matrix & Causality
The selection of PPE is heavily driven by the H312 and H332 hazard statements[1]. Pyridine derivatives possess a partition coefficient that facilitates rapid dermal penetration, while the aldehyde moiety acts as a mucosal irritant.
Table 2: Required PPE and Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification (Causality) |
| Eye/Face | ANSI Z87.1 tight-fitting safety goggles. | Prevents ocular absorption of airborne particulates. A face shield is required if handling solutions >500 mL. |
| Hands | Double-gloving with Nitrile (min 4 mil thickness). | Nitrile provides superior chemical resistance to pyridine derivatives compared to latex, directly mitigating H312 risks[1]. |
| Body | Flame-resistant (FR) lab coat, fully buttoned. | Prevents the accumulation of static-charged powders on personal clothing, reducing secondary exposure. |
| Respiratory | N95/P100 particulate respirator. | Required for H332 compliance if engineering controls (e.g., fume hood) fail or during spill cleanup[1]. |
Operational Workflow: Step-by-Step Methodology
To ensure trustworthiness, this protocol incorporates self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Environmental Preparation
-
Action: Activate the Class II chemical fume hood (P271)[1].
-
Validation: Verify the face velocity monitor reads between 80 and 120 feet per minute (fpm).
-
Causality: This velocity range ensures optimal containment of the powder (mitigating H332) without creating turbulent eddies that could blow the light solid out of the sash into the operator's breathing zone.
Step 2: Material Staging
-
Action: Retrieve the vial from 2-8°C storage[1]. Allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Validation: Condensation must not form on the exterior of the vial prior to opening.
-
Causality: Opening a cold vial introduces atmospheric moisture. Water degrades the aldehyde via oxidation or hydrate formation, compromising downstream synthetic yields.
Step 3: Weighing and Transfer
-
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Validation: The powder must not cling to the sides of the spatula or spontaneously aerosolize.
-
Causality: Static charge causes aerosolization of the powder, increasing inhalation risk (violating P261) and leading to inaccurate stoichiometric mass measurements[1].
Step 4: Post-Transfer Decontamination
-
Action: Wipe down the balance and surrounding hood area with a solvent compatible with the compound (e.g., isopropanol), followed by a wet water wipe.
-
Validation: Visual inspection confirms no residual powder on the balance pan or bench.
Emergency Response & Decontamination Plans
Immediate, procedural responses are critical for mitigating exposure to this compound.
-
Skin Contact (H312): Immediately remove contaminated clothing (P362+P364)[1]. Wash the affected area with copious amounts of soap and water for at least 15 minutes (P302+P352)[1]. Causality: The lipophilic nature of the pyridine ring requires surfactants (soap) for effective removal; water alone is insufficient to break the chemical's bond with skin lipids.
-
Inhalation (H332): Relocate the individual to fresh air and keep comfortable for breathing (P304+P340)[1]. Administer oxygen if breathing is labored and seek immediate medical attention.
-
Solid Spill Cleanup: Do NOT dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., 10% ethanol/water) to suppress dust generation. Wipe up with absorbent pads and place in a sealed, labeled hazardous waste container.
Waste Management and Disposal Plan
Adherence to P501 is mandatory for environmental compliance and laboratory safety[1].
-
Categorization: Classify as "Hazardous Organic Solid Waste." If dissolved in a solvent during an experiment, classify the waste according to the bulk solvent (e.g., "Halogenated Organic Waste" if dissolved in dichloromethane).
-
Containment: Store waste in a high-density polyethylene (HDPE) container. Do not mix with strong oxidizing agents, as aldehydes are prone to exothermic oxidation.
-
Disposal: Transfer to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration (P501)[1].
Workflow Visualization
The following diagram illustrates the logical progression of handling this chemical, ensuring safety and containment at every node.
Figure 1: Handling and emergency response workflow for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.
References
-
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6, Sigma-Aldrich. 1
-
85633-41-6 | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, BLD Pharm. 2
-
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 - Sigma-Aldrich, Sigma-Aldrich.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
